A Technical Guide to Fmoc-NH-PEG5-CH2COOH: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals Abstract Fmoc-NH-PEG5-CH2COOH is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and peptide synthesis. This technical guide p...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-NH-PEG5-CH2COOH is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and peptide synthesis. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and visual representations of common workflows. The molecule incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a terminal carboxylic acid, and a hydrophilic five-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure offers versatility for sequential and orthogonal conjugation strategies. This document serves as a detailed resource for researchers and professionals in the fields of chemistry, biology, and pharmacology, aiming to facilitate the effective application of this versatile linker in their research and development endeavors.
Core Chemical and Physical Properties
Fmoc-NH-PEG5-CH2COOH is a well-defined, monodisperse PEG derivative. The Fmoc protecting group provides a stable linkage that can be readily cleaved under basic conditions to yield a primary amine. The terminal carboxylic acid can be activated for conjugation to primary amines, forming a stable amide bond. The PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media, a critical feature for many biological applications.
Table 1: General Properties of Fmoc-NH-PEG5-CH2COOH
Soluble in polar organic solvents (e.g., DMF, DMSO)
Storage Temperature
-20°C to -5°C
Storage Conditions
Keep in a dry and dark place.
Experimental Protocols
The utility of Fmoc-NH-PEG5-CH2COOH lies in the reactivity of its two terminal functional groups. The following protocols provide detailed methodologies for the deprotection of the Fmoc group and the activation and conjugation of the carboxylic acid group.
Fmoc Group Deprotection
The Fmoc group is a base-labile protecting group commonly removed using a solution of piperidine (B6355638) in an organic solvent.
Materials:
Fmoc-NH-PEG5-CH2COOH conjugate
20% (v/v) Piperidine in Dimethylformamide (DMF)
Dimethylformamide (DMF)
Reaction vessel
Shaker or magnetic stirrer
Procedure:
Dissolve the Fmoc-protected compound in a minimal amount of DMF in a reaction vessel.
Add the 20% piperidine in DMF solution to the reaction vessel. A common ratio is 10 mL of deprotection solution per gram of resin in solid-phase synthesis.
Agitate the mixture at room temperature for 10-20 minutes.
Monitor the deprotection reaction by a suitable analytical method (e.g., TLC or LC-MS).
Once the reaction is complete, remove the deprotection solution by filtration (for solid-phase synthesis) or proceed with purification (for solution-phase synthesis).
Wash the product extensively with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Carboxylic Acid Activation and Amine Coupling
The terminal carboxylic acid of Fmoc-NH-PEG5-CH2COOH can be activated to form an active ester, which then readily reacts with primary amines to form a stable amide bond. A common method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
Fmoc-NH-PEG5-CH2COOH
Molecule with a primary amine (e.g., protein, peptide, or other linker)
Dissolve Fmoc-NH-PEG5-CH2COOH in the Activation Buffer.
Add EDC and NHS (or sulfo-NHS) to the solution. A typical molar ratio is a slight excess of EDC and NHS relative to the carboxylic acid.
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
Dissolve the amine-containing molecule in the Coupling Buffer.
Add the activated Fmoc-NH-PEG5-CH2COOH solution to the amine-containing solution.
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle mixing.
Quench the reaction by adding a quenching solution to consume any unreacted active esters.
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents and byproducts.
Applications and Workflows
Fmoc-NH-PEG5-CH2COOH is a versatile tool in various bioconjugation and drug delivery applications. Its bifunctional nature allows for its use as a linker in solid-phase peptide synthesis and in the construction of complex biomolecules like antibody-drug conjugates (ADCs).
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, Fmoc-NH-PEG5-CH2COOH can be used as a hydrophilic spacer to improve the properties of the resulting peptide.
An In-depth Technical Guide to Fmoc-NH-PEG5-CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals Introduction Fmoc-NH-PEG5-CH2COOH is a discrete polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile, heterobifunctional linker in the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NH-PEG5-CH2COOH is a discrete polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile, heterobifunctional linker in the fields of bioconjugation, peptide synthesis, and drug delivery.[1][2] Its structure features a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other, separated by a hydrophilic five-unit PEG spacer.[1][2] This distinct architecture allows for sequential and specific conjugation reactions, making it an invaluable tool in the construction of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][4] The PEG spacer enhances the solubility and bioavailability of the resulting conjugates.[1][5]
Core Properties and Structure
The defining characteristic of Fmoc-NH-PEG5-CH2COOH is its bifunctionality, which enables controlled, stepwise conjugation. The Fmoc group provides a stable protecting group for the amine, which can be selectively removed under basic conditions, typically with piperidine (B6355638).[6][7] The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond.[1][2]
Molecular Structure
The chemical structure of Fmoc-NH-PEG5-CH2COOH consists of three key components:
Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the amine functionality.
PEG5 (Pentaethylene glycol) spacer: A hydrophilic chain of five ethylene (B1197577) glycol units that increases the solubility and provides spatial separation between conjugated molecules.
Carboxylic acid group (-COOH): Enables conjugation to amine-containing molecules through amide bond formation.
Physicochemical Data
A summary of the key quantitative data for Fmoc-NH-PEG5-CH2COOH is presented in the table below.
The unique properties of Fmoc-NH-PEG5-CH2COOH make it a valuable reagent in several advanced applications:
Peptide Synthesis: It can be used as a spacer to improve the solubility and pharmacokinetic properties of peptides.[5][9] The Fmoc group is compatible with standard solid-phase peptide synthesis (SPPS) protocols.[10]
Antibody-Drug Conjugates (ADCs): This molecule can act as a linker to attach cytotoxic drugs to antibodies, creating targeted cancer therapies.[3][11] The PEG chain can help to improve the solubility and stability of the ADC.
PROTACs: In the development of PROTACs, this linker connects a target protein-binding ligand to an E3 ligase-recruiting ligand.[12][13] The flexibility and hydrophilicity of the PEG chain are crucial for optimizing the formation of the ternary complex and subsequent target protein degradation.[14][]
Experimental Protocols
The use of Fmoc-NH-PEG5-CH2COOH in bioconjugation typically involves two key steps: the deprotection of the Fmoc-amine and the activation of the carboxylic acid for subsequent amidation.
Fmoc Group Deprotection
This protocol describes the removal of the Fmoc protecting group to expose the primary amine.
Materials:
Fmoc-NH-PEG5-CH2COOH conjugate
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
DMF
Procedure:
Dissolve the Fmoc-containing compound in a minimal amount of DMF.
Add the 20% piperidine in DMF solution to the reaction mixture. A typical ratio is 10 mL of deprotection solution per gram of resin-bound peptide.[6]
Agitate the mixture at room temperature. The reaction is typically complete within 5-10 minutes.[7]
For solid-phase synthesis, filter the resin and repeat the treatment with the piperidine solution for another 5-10 minutes to ensure complete deprotection.[6][7]
Wash the product thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[9]
Carboxylic Acid Activation and Amide Bond Formation
This protocol outlines the conjugation of the carboxylic acid terminus of the linker to a primary amine-containing molecule using EDC and sulfo-NHS.
Materials:
Fmoc-NH-PEG5-CH2COOH (with the carboxylic acid end free)
Molecule with a primary amine (e.g., protein, peptide)
Quenching Solution (e.g., Tris, glycine, or ethanolamine)[16]
Procedure:
Activation of Carboxylic Acid:
Dissolve the Fmoc-NH-PEG5-CH2COOH in the Activation Buffer.
Prepare fresh solutions of EDC and sulfo-NHS in the Activation Buffer immediately before use.[16]
Add the EDC and sulfo-NHS solutions to the linker solution. The sulfo-NHS creates a more stable intermediate, improving coupling efficiency.[17][18]
Allow the reaction to proceed for 15-30 minutes at room temperature to form the sulfo-NHS ester.
Conjugation to Amine:
Add the amine-containing molecule to the activated linker solution. The pH of the reaction mixture should be adjusted to 7.2-8.5 with the Coupling Buffer for efficient amidation.
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.
Quenching:
Add a quenching solution to the reaction mixture to stop the reaction by consuming any unreacted sulfo-NHS esters.
Purification:
Purify the resulting conjugate using appropriate chromatographic techniques (e.g., size-exclusion chromatography, affinity chromatography) to remove excess reagents and byproducts.
Visualization of Workflows
The following diagrams illustrate the key experimental workflows involving Fmoc-NH-PEG5-CH2COOH.
Caption: Workflow for the deprotection of the Fmoc group.
Caption: Workflow for carboxylic acid activation and amide coupling.
An In-depth Technical Guide to Fmoc-NH-PEG5-CH2COOH: A Versatile Linker in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals Introduction Fmoc-NH-PEG5-CH2COOH is a heterobifunctional linker molecule widely employed in the fields of bioconjugation, drug delivery, and nanotechnology...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NH-PEG5-CH2COOH is a heterobifunctional linker molecule widely employed in the fields of bioconjugation, drug delivery, and nanotechnology.[1][2] Its unique chemical architecture, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, provides researchers with a versatile tool for covalently linking molecules of interest.[1][3] This guide delves into the core functionalities, chemical reactivity, and practical applications of Fmoc-NH-PEG5-CH2COOH, offering a comprehensive overview for professionals in drug development and biomedical research.
The principal "mechanism of action" of this linker lies in its chemical reactivity, enabling the sequential and controlled conjugation of different molecular entities. It does not possess an intrinsic pharmacological activity but rather serves as a flexible and soluble bridge within a larger bioactive construct, such as an antibody-drug conjugate (ADC) or a proteolysis-targeting chimera (PROTAC).[2][4][5]
Core Functionality and Chemical Properties
The functionality of Fmoc-NH-PEG5-CH2COOH is dictated by its three key components: the Fmoc-protected amine, the PEG spacer, and the terminal carboxylic acid.
1. Fmoc-Protected Amine: The fluorenylmethyloxycarbonyl (Fmoc) group is a well-established protecting group for primary amines, particularly in solid-phase peptide synthesis (SPPS).[6][7] Its key characteristic is its lability under basic conditions, typically in the presence of a secondary amine like piperidine (B6355638).[7] This allows for the selective deprotection of the amine, revealing a nucleophilic primary amine that can then be reacted with an electrophilic functional group on a target molecule.
2. Polyethylene Glycol (PEG) Spacer: The five-unit PEG chain imparts several advantageous properties to the linker and the resulting conjugate.[1][6] The hydrophilic nature of the PEG spacer enhances the aqueous solubility of the molecule and the final bioconjugate, which is particularly beneficial when working with hydrophobic drugs or peptides.[1][3][8] Furthermore, the flexible PEG chain provides spatial separation between the conjugated molecules, which can reduce steric hindrance and help maintain the biological activity of each component.[8]
3. Terminal Carboxylic Acid: The carboxylic acid moiety provides a reactive handle for conjugation to nucleophiles, most commonly primary amines on proteins, peptides, or small molecules.[1][3] This reaction, however, requires the activation of the carboxylic acid to convert the hydroxyl group into a better leaving group, thereby facilitating nucleophilic acyl substitution.
Chemical Reactivity and Conjugation Strategies
The utility of Fmoc-NH-PEG5-CH2COOH stems from its ability to participate in sequential conjugation reactions. A typical workflow involves two main steps:
Step 1: Fmoc Deprotection
The first step is the removal of the Fmoc group to expose the primary amine.
Reagents: A solution of piperidine in an organic solvent, typically 20% piperidine in dimethylformamide (DMF), is commonly used.[7]
Mechanism: The deprotection proceeds via an E1cB elimination mechanism. The secondary amine base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of the free primary amine.
Reaction Conditions: The reaction is generally rapid, often completing within minutes at room temperature.[7]
Step 2: Carboxylic Acid Activation and Amide Bond Formation
Once the amine of the linker is coupled to the first molecule, the terminal carboxylic acid is activated to react with a primary amine on the second molecule.
Activating Agents: Common activating agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt) to form a more stable active ester and suppress side reactions.[1][3] Other modern coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also frequently employed.[3]
Mechanism: The activating agent reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate (in the case of carbodiimides). This intermediate is then susceptible to nucleophilic attack by a primary amine, resulting in the formation of a stable amide bond and the release of a urea (B33335) byproduct. The addition of NHS or HOBt forms an active ester intermediate that is less prone to racemization and side reactions.
Reaction Conditions: These reactions are typically carried out in anhydrous organic solvents like DMF or dichloromethane (B109758) (DCM) at room temperature.
Applications in Drug Development
Fmoc-NH-PEG5-CH2COOH is a valuable tool in the development of complex therapeutic and diagnostic agents.
Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic drug to an antibody.[4][5] The carboxylic acid end can be conjugated to a lysine (B10760008) residue on the antibody, and after Fmoc deprotection, the amine can be reacted with a functionalized drug molecule. The PEG spacer helps to improve the solubility and pharmacokinetic profile of the ADC.
PROTACs: In the synthesis of PROTACs, this linker can connect a protein-of-interest (POI) ligand and an E3 ligase ligand.[2][4] The flexibility and length of the PEG spacer are critical for allowing the two ligands to simultaneously bind to their respective proteins, facilitating the ubiquitination and subsequent degradation of the target protein.
Peptide Modification and PEGylation: The linker can be incorporated into peptides during solid-phase synthesis to introduce a PEG spacer, which can enhance the peptide's solubility, stability, and circulation half-life.[6][8][9]
Nanotechnology and Materials Science: This linker is used to functionalize nanoparticles and surfaces for various biomedical applications, including drug delivery and diagnostics.[1][2]
Quantitative Data
While specific quantitative data is highly dependent on the reaction partners and conditions, the following table summarizes typical parameters associated with the use of Fmoc-NH-PEG-acid linkers.
Parameter
Typical Value/Range
Notes
Fmoc Deprotection Time
5 - 30 minutes
With 20% piperidine in DMF at room temperature.[7]
Amide Coupling Reaction Time
2 - 24 hours
Dependent on the specific coupling agents and reactants.
Below are generalized protocols for the use of Fmoc-NH-PEG5-CH2COOH. Specific details will need to be optimized for individual applications.
Protocol 1: Fmoc Deprotection
Dissolution: Dissolve the Fmoc-protected substrate in a suitable organic solvent (e.g., DMF).
Deprotection: Add a solution of 20% piperidine in DMF to the reaction mixture.
Incubation: Stir the reaction at room temperature for 5-30 minutes.
Removal of Reagents: Remove the solvent and excess piperidine under vacuum. The crude product can be purified by precipitation in a non-polar solvent like diethyl ether, followed by centrifugation and decantation.
Protocol 2: EDC/NHS Activation of Carboxylic Acid and Amine Coupling
Dissolution: Dissolve the carboxylic acid-terminated molecule (e.g., a protein-linker conjugate) in an appropriate buffer (for proteins, typically a phosphate (B84403) or bicarbonate buffer, pH 7-8) or an anhydrous organic solvent (for small molecules, e.g., DMF).
Activation: Add a molar excess of EDC and NHS to the solution.
Incubation: Stir the reaction at room temperature for 15-60 minutes to form the NHS-ester.
Coupling: Add the amine-containing molecule to the reaction mixture.
Incubation: Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C.
Quenching: Quench the reaction by adding a small molecule primary amine, such as Tris or glycine.
Purification: Purify the conjugate using appropriate chromatographic techniques, such as size-exclusion chromatography (SEC) for proteins or reverse-phase HPLC for smaller molecules.
Visualizations
Caption: Chemical structure of Fmoc-NH-PEG5-CH2COOH.
Caption: General workflow for bioconjugation.
Caption: Role of the linker in a PROTAC molecule.
Conclusion
Fmoc-NH-PEG5-CH2COOH is a cornerstone of modern bioconjugation chemistry, providing a reliable and versatile platform for the synthesis of complex biomolecules. Its well-defined structure and predictable reactivity allow for the controlled assembly of ADCs, PROTACs, and other targeted therapeutics. A thorough understanding of its chemical properties and reaction mechanisms is essential for researchers and scientists aiming to leverage its capabilities in the development of next-generation drugs and diagnostic agents.
Fmoc-NH-PEG5-CH2COOH: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the solubility and stability of Fmoc-NH-PEG5-CH2COOH, a heterobifunctional PEG linker cru...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Fmoc-NH-PEG5-CH2COOH, a heterobifunctional PEG linker crucial in bioconjugation, drug delivery, and peptide synthesis. This document summarizes key quantitative and qualitative data, presents detailed experimental protocols for characterization, and includes visual workflows to elucidate experimental processes.
Core Data Summary
The following tables provide a structured overview of the solubility and stability characteristics of Fmoc-NH-PEG5-CH2COOH based on available data for this compound and similar Fmoc-protected PEG derivatives.
Table 1: Solubility Data
Solvent/System
Solubility Profile
Observations & Notes
Organic Solvents
Dimethylformamide (DMF)
Highly Soluble
Commonly used as a solvent for reactions involving this linker.
The hydrophilic PEG spacer increases solubility in aqueous media[1][2]. The presence of the hydrophobic Fmoc group may limit solubility compared to the deprotected form.
Aqueous Buffers (e.g., PBS)
Moderately Soluble
Solubility is dependent on pH and buffer composition.
Table 2: Stability Profile
Condition
Stability
Key Considerations
pH
Acidic (e.g., TFA)
Stable
The Fmoc protecting group is resistant to acidic conditions[3].
Neutral
Generally Stable
The PEG backbone is stable, though long-term storage in aqueous solution is not recommended.
Basic (e.g., Piperidine)
Labile
The Fmoc group is readily cleaved by bases[3]. This is the basis for its use as a protecting group.
Temperature
Frozen (-20°C or lower)
Highly Stable
Recommended for long-term storage to prevent degradation of the PEG chain[4].
Refrigerated (2-8°C)
Stable
Suitable for short-term storage.
Room Temperature
Limited Stability
Prolonged exposure can lead to gradual degradation of the PEG chain[4]. Fmoc-protected amino acids are generally stable for a few days at room temperature[5].
Elevated Temperature
Unstable
High temperatures can accelerate the degradation of the PEG chain and potentially the Fmoc group[6].
Recommended to store protected from light to minimize degradation of the PEG chain[4].
Experimental Protocols
Detailed methodologies for assessing the solubility and stability of Fmoc-NH-PEG5-CH2COOH are provided below. These protocols are based on established methods for similar compounds.
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a method to determine the solubility of Fmoc-NH-PEG5-CH2COOH in an aqueous buffer.
Preparation of a Saturated Solution:
Add an excess amount of Fmoc-NH-PEG5-CH2COOH to a known volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a sealed vial.
Ensure there is undissolved solid material present.
Equilibrate the solution by rotating or shaking at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure saturation.
Separation of Undissolved Solid:
Centrifuge the saturated solution at a high speed to pellet the undissolved solid.
Carefully collect the supernatant without disturbing the pellet. Alternatively, filter the solution using a syringe filter (e.g., 0.22 µm) compatible with aqueous solutions.
Quantification:
Prepare a series of standard solutions of Fmoc-NH-PEG5-CH2COOH of known concentrations in the same buffer.
Measure the absorbance of the standard solutions and the saturated supernatant at a wavelength where the compound absorbs (e.g., around 265 nm due to the fluorenyl group).
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
Determine the concentration of the saturated supernatant by interpolating its absorbance on the calibration curve. This concentration represents the solubility.
Protocol 2: Assessment of Stability in Basic Conditions (Fmoc Deprotection Kinetics)
This protocol describes how to monitor the rate of Fmoc group cleavage in the presence of a base.
Reaction Setup:
Prepare a stock solution of Fmoc-NH-PEG5-CH2COOH in a suitable solvent (e.g., DMF).
Initiate the reaction by mixing the stock solution with the deprotection solution at a defined temperature (e.g., 25°C).
Time-Course Monitoring:
At various time points (e.g., 0, 1, 3, 5, 10, 15 minutes), withdraw an aliquot of the reaction mixture.
Quench the reaction immediately by diluting the aliquot into an acidic solution (e.g., a solution containing 1% TFA) to neutralize the base.
Analysis by HPLC:
Analyze the quenched samples by reverse-phase high-performance liquid chromatography (RP-HPLC).
Use a suitable C18 column and a gradient of water/acetonitrile containing 0.1% TFA.
Monitor the chromatogram at a wavelength sensitive to the Fmoc group (e.g., 301 nm) and another wavelength for the deprotected product if it has a chromophore.
The disappearance of the peak corresponding to Fmoc-NH-PEG5-CH2COOH and the appearance of the deprotected product and the dibenzofulvene-piperidine adduct peak can be tracked over time.
Data Analysis:
Calculate the percentage of the remaining Fmoc-protected compound at each time point by integrating the peak areas.
Plot the percentage of the remaining compound against time to determine the deprotection kinetics.
Visualizations
The following diagrams illustrate key experimental workflows.
Caption: Workflow for determining the aqueous solubility of Fmoc-NH-PEG5-CH2COOH.
Caption: Workflow for assessing the stability of Fmoc-NH-PEG5-CH2COOH under basic conditions.
The Pivotal Role of the PEG5 Spacer in Fmoc-NH-PEG5-CH2COOH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract The heterobifunctional linker, Fmoc-NH-PEG5-CH2COOH, is a cornerstone in modern bioconjugation and drug development. Its unique architecture, compr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heterobifunctional linker, Fmoc-NH-PEG5-CH2COOH, is a cornerstone in modern bioconjugation and drug development. Its unique architecture, comprising a temporary Fmoc protecting group, a flexible pentaethylene glycol (PEG5) spacer, and a reactive carboxylic acid, offers a versatile platform for the synthesis of complex biomolecules. This technical guide delves into the critical role of the PEG5 spacer, providing a comprehensive overview of its impact on molecular properties and its application in key therapeutic areas. Through a detailed examination of experimental protocols, quantitative data, and visual workflows, this document serves as an essential resource for professionals seeking to leverage the advantages of PEGylation in their research and development endeavors.
Introduction: Deconstructing Fmoc-NH-PEG5-CH2COOH
The efficacy of Fmoc-NH-PEG5-CH2COOH as a linker lies in the distinct functions of its three core components:
Fmoc (9-fluorenylmethoxycarbonyl) Group: This base-labile protecting group shields the primary amine, preventing unwanted side reactions during synthesis. Its removal under mild basic conditions, typically with piperidine (B6355638), allows for the sequential and controlled addition of the linker to a target molecule.
Carboxylic Acid (-CH2COOH): The terminal carboxylic acid serves as a reactive handle for conjugation to primary amines on biomolecules, such as the lysine (B10760008) residues of proteins or antibodies. This reaction, often facilitated by activating agents like EDC or HATU, forms a stable amide bond.
PEG5 Spacer (-NH-(CH2CH2O)5-CH2-): The pentaethylene glycol chain is the central element that imparts the majority of the beneficial physicochemical properties to the final conjugate.
This guide will focus primarily on the multifaceted role of the PEG5 spacer, exploring how this seemingly simple chain profoundly influences the behavior of the molecules it connects.
The Functional Significance of the PEG5 Spacer
The incorporation of a PEG spacer, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of peptides, proteins, and small molecule drugs. The PEG5 spacer in Fmoc-NH-PEG5-CH2COOH offers a multitude of advantages:
Enhanced Solubility
Many therapeutic molecules, particularly potent small-molecule drugs and hydrophobic peptides, suffer from poor aqueous solubility. The hydrophilic nature of the ethylene (B1197577) glycol repeats in the PEG5 spacer significantly improves the overall solubility of the conjugate in aqueous media.[1] This is crucial for intravenous drug administration and can prevent aggregation during formulation and storage.
Increased Stability and Extended Half-Life
The PEG5 spacer creates a hydrophilic cloud around the conjugated molecule, which provides steric hindrance. This "shielding" effect protects the molecule from enzymatic degradation by proteases, leading to increased stability in biological fluids.[2] Consequently, the circulatory half-life of the therapeutic agent is extended, which can lead to a reduced dosing frequency and improved patient compliance.[2][3]
Reduced Immunogenicity
The steric hindrance provided by the PEG spacer can also mask antigenic epitopes on the surface of protein therapeutics.[4] This can reduce their recognition by the immune system, thereby lowering the risk of an immunogenic response that could lead to the development of anti-drug antibodies and a loss of therapeutic efficacy.
Improved Pharmacokinetics and Biodistribution
By increasing the hydrodynamic radius of the conjugated molecule, the PEG5 spacer can reduce renal clearance. This, in conjunction with increased stability, leads to improved pharmacokinetic profiles, characterized by a longer circulation time and sustained exposure of the target tissue to the therapeutic agent.
Flexible Spacer for Optimal Binding
The flexible nature of the PEG chain allows for a degree of spatial separation between the two conjugated molecules. This can be critical in applications such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras), where the linker must position the payload or the E3 ligase ligand optimally for interaction with its target, without sterically hindering the binding of the targeting moiety.
Quantitative Impact of PEGylation
The benefits of PEGylation can be quantified through various experimental assays. The following tables summarize key data on the impact of PEG spacers on solubility and pharmacokinetic parameters.
Data adapted from a study on the dissolution profiles of PEG solid dispersions containing ketoprofen. This table demonstrates a significant increase in the solubility of the model drug ketoprofen in the presence of PEG.
Table 2: Impact of PEGylation on the Half-Life of a Recombinant Protein
Protein
Distribution Half-Life (h)
Elimination Half-Life (h)
rhTIMP-1
0.22
1.1
PEG20K-TIMP-1
3.4
28
Data adapted from a study on the PEGylation of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1). This table clearly illustrates the dramatic extension of both the distribution and elimination half-life of a protein upon conjugation with a 20 kDa PEG chain.
Experimental Protocols and Workflows
The versatility of Fmoc-NH-PEG5-CH2COOH is evident in its application across various bioconjugation strategies. Below are detailed methodologies and workflows for its use in solid-phase peptide synthesis and the synthesis of antibody-drug conjugates.
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-NH-PEG5-CH2COOH can be incorporated as a hydrophilic spacer within a peptide sequence during Fmoc-based SPPS.
Experimental Protocol: Incorporation of Fmoc-NH-PEG5-CH2COOH into a Peptide Sequence
Resin Preparation: Swell the solid-phase resin (e.g., Rink amide resin) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
Fmoc Deprotection: Remove the Fmoc group from the terminal amino acid on the resin by treating with a 20% solution of piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
Coupling of Fmoc-NH-PEG5-CH2COOH:
In a separate vial, dissolve Fmoc-NH-PEG5-CH2COOH (3 equivalents relative to the resin loading), a coupling reagent such as HATU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
Add the activated linker solution to the deprotected resin.
Agitate the reaction mixture for 2-4 hours at room temperature.
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
Chain Elongation: Proceed with the deprotection of the Fmoc group on the PEG linker and the coupling of the next Fmoc-protected amino acid in the sequence.
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Solid-Phase Peptide Synthesis Workflow with PEG Spacer
Antibody-Drug Conjugate (ADC) Synthesis
Fmoc-NH-PEG5-CH2COOH can be used to link a cytotoxic payload to an antibody.
Experimental Protocol: Synthesis of an ADC using Fmoc-NH-PEG5-CH2COOH
Payload-Linker Synthesis:
Couple the carboxylic acid of Fmoc-NH-PEG5-CH2COOH to an amine-containing cytotoxic payload using standard peptide coupling chemistry (e.g., EDC/NHS or HATU).
Purify the Fmoc-protected payload-linker conjugate.
Remove the Fmoc group using piperidine in DMF to yield the amine-functionalized payload-PEG5-linker.
In a separate reaction, activate the carboxylic acid of this intermediate to an NHS ester for subsequent reaction with the antibody.
Antibody Preparation:
Reduce a portion of the interchain disulfide bonds of the antibody using a mild reducing agent like TCEP to generate free thiol groups.
Purify the reduced antibody using size-exclusion chromatography.
Conjugation:
React the NHS-activated payload-PEG5-linker with the lysine residues of the antibody in a suitable buffer (e.g., PBS at pH 7.4-8.0).
Alternatively, if the payload-linker is functionalized with a maleimide (B117702) group, it can be reacted with the free thiols of the reduced antibody.
Purification:
Purify the resulting ADC from unreacted payload-linker and unconjugated antibody using techniques such as hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC).
Characterization:
Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.
Antibody-Drug Conjugate Synthesis Workflow
Signaling Pathways and Logical Relationships
The application of molecules synthesized using Fmoc-NH-PEG5-CH2COOH often involves complex biological pathways.
PROTAC-Mediated Protein Degradation
In the context of PROTACs, a PEG linker connects a ligand for a target protein (Protein of Interest - POI) to a ligand for an E3 ubiquitin ligase. The linker's role is to facilitate the formation of a stable ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
PROTAC Mechanism of Action
Reaction Mechanism of Fmoc Deprotection and Peptide Coupling
The core chemical transformations in SPPS involving the Fmoc-NH-PEG5-CH2COOH linker can be visualized as a logical progression of reactions.
Fmoc Deprotection and Peptide Coupling Mechanism
Conclusion
The PEG5 spacer within the Fmoc-NH-PEG5-CH2COOH linker is far more than a simple connector. It is a critical determinant of the physicochemical and pharmacological properties of the resulting bioconjugate. By enhancing solubility, stability, and pharmacokinetic profiles, while also providing the necessary flexibility for optimal molecular interactions, the PEG5 spacer empowers researchers and drug developers to design and synthesize novel therapeutics with improved efficacy and safety. A thorough understanding of the principles and protocols outlined in this guide is essential for harnessing the full potential of this versatile and indispensable chemical tool.
An In-depth Technical Guide on Fmoc Protection and Deprotection For Researchers, Scientists, and Drug Development Professionals The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-ph...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on Fmoc Protection and Deprotection
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and reliable assembly of complex peptide chains.[1][2] Its widespread adoption stems from its unique base-lability, which allows for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups typically employed.[1][3] This orthogonality is crucial for preserving the integrity of sensitive peptide sequences during synthesis.[4]
Core Principles of Fmoc Chemistry
Fmoc chemistry is predicated on a repetitive cycle of deprotection and coupling reactions carried out on a solid support. The N-terminus of the growing peptide chain is temporarily protected with the Fmoc group, preventing unwanted side reactions during the coupling of the next amino acid. This temporary protecting group is then selectively removed with a mild base, typically piperidine (B6355638), to expose the N-terminal amine for the subsequent coupling step. This cycle is repeated until the desired peptide sequence is assembled.
The key advantages of the Fmoc strategy include:
Mild Deprotection Conditions: The use of a weak base for Fmoc removal avoids the harsh acidic conditions required in other strategies, such as Boc-chemistry, thereby minimizing degradation of the peptide and resin.
Orthogonality: The base-labile nature of the Fmoc group is compatible with the acid-labile protecting groups used for amino acid side chains, allowing for selective deprotection.
Real-time Monitoring: The fluorenyl moiety of the Fmoc group has a strong UV absorbance, which allows for the real-time monitoring of the deprotection step by detecting the cleavage product.
The Chemistry of Fmoc Protection and Deprotection
Fmoc Protection of Amino Acids
The Fmoc group is typically introduced onto the α-amino group of an amino acid using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. Fmoc-OSu is now more commonly used due to its increased stability and lower propensity for side reactions.
The Mechanism of Fmoc Deprotection
Fmoc deprotection is a base-catalyzed β-elimination reaction. The process is initiated by the abstraction of the acidic proton at the 9-position of the fluorene (B118485) ring by a base, most commonly a secondary amine like piperidine. This generates a carbanion, which is stabilized by the aromatic fluorenyl system. The stabilized carbanion then undergoes elimination, releasing carbon dioxide and the free N-terminal amine of the peptide. A highly reactive byproduct, dibenzofulvene (DBF), is also formed.
Secondary amines like piperidine are particularly effective because they not only act as the deprotecting base but also as a scavenger for the liberated dibenzofulvene, forming a stable adduct and preventing its reaction with the newly deprotected amine.
Quantitative Data on Fmoc Deprotection
The efficiency of Fmoc deprotection is influenced by the choice of base, its concentration, the solvent, and the peptide sequence itself. The following table summarizes kinetic data for Fmoc deprotection with various bases.
Base
Concentration
Solvent
Half-life (t1/2)
Notes
Piperidine
20%
DMF
~6 seconds
The most common and efficient reagent.
Piperazine
5% (+1% DBU, 1% formic acid)
DMF
Not specified
An alternative to piperidine with reduced toxicity.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
2% (+2% Piperidine)
DMF
Faster than piperidine alone
A stronger, non-nucleophilic base; piperidine is added to scavenge DBF.
Pyrrolidine
20%
DMF
Not specified
More nucleophilic than piperidine, may increase risk of side reactions.
4-Methylpiperidine (4MP)
20%
DMF
Similar to piperidine
A viable alternative to piperidine.
Common Side Reactions in Fmoc Chemistry
While the Fmoc strategy is robust, several side reactions can occur, potentially compromising the purity and yield of the final peptide.
Aspartimide Formation: This is one of the most significant side reactions, particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser. The side-chain carboxylate of aspartic acid can attack the peptide backbone, forming a cyclic imide. This can lead to racemization and the formation of β-aspartyl peptides. The addition of 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution can help to suppress this side reaction.
Diketopiperazine Formation: This occurs at the dipeptide stage, especially when proline is one of the first two amino acids. The N-terminal amine of the dipeptide can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. Using sterically hindered resins like 2-chlorotrityl chloride resin can mitigate this.
Racemization: Racemization of the C-terminal cysteine residue can be problematic, especially when attached to Wang-type resins.
3-(1-Piperidinyl)alanine Formation: This can occur with C-terminal cysteine residues, where base-catalyzed elimination of the protected sulfhydryl group forms a dehydroalanine (B155165) intermediate that can then react with piperidine.
Premature Cleavage: In some cases, the linkage of the peptide to the resin can be sensitive to the basic deprotection conditions, leading to premature cleavage of the peptide from the solid support.
Experimental Protocols
Protocol for Fmoc Protection of an Amino Acid (e.g., Alanine)
This protocol describes the synthesis of Fmoc-Ala-OH using Fmoc-OSu.
Dissolve L-Alanine (1 equivalent) in a 10% aqueous sodium carbonate solution.
In a separate flask, dissolve Fmoc-OSu (1 equivalent) in dioxane.
Slowly add the Fmoc-OSu solution to the L-Alanine solution while stirring vigorously at room temperature.
Allow the reaction to proceed overnight at room temperature.
After the reaction is complete, dilute the mixture with deionized water and transfer it to a separatory funnel.
Wash the aqueous solution three times with diethyl ether to remove unreacted Fmoc-OSu and other organic impurities.
Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl while cooling in an ice bath. A white precipitate of Fmoc-Ala-OH will form.
Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum.
Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis
This protocol outlines the manual removal of the Fmoc group from a resin-bound peptide.
Materials:
Fmoc-protected peptide-resin
N,N-Dimethylformamide (DMF)
Deprotection solution: 20% piperidine in DMF (v/v)
Synthesis vessel with a filter
Shaker or nitrogen bubbling system for mixing
Procedure:
Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.
Drain the DMF from the synthesis vessel.
Add the deprotection solution (20% piperidine in DMF) to the resin.
Mix for 3 minutes, then drain the solution.
Add a fresh portion of the deprotection solution to the resin.
Mix for an additional 10-15 minutes to ensure complete removal of the Fmoc group.
Drain the deprotection solution.
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
The resin is now ready for the next coupling step. A Kaiser test can be performed to confirm the presence of a free primary amine.
Visualizing Core Concepts
To further elucidate the key processes in Fmoc chemistry, the following diagrams illustrate the chemical structures, reaction mechanisms, and experimental workflows.
Applications of Heterobifunctional PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are versatile molecular tools that have become indispensable in the fields of b...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are versatile molecular tools that have become indispensable in the fields of bioconjugation, drug delivery, and diagnostics. These linkers consist of a central PEG core of varying lengths with two distinct reactive functional groups at either end. This unique architecture allows for the precise and covalent linkage of two different molecules, such as a targeting moiety and a therapeutic agent, with high specificity and efficiency.
The incorporation of a PEG spacer offers numerous advantages, including enhanced hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the resulting bioconjugate. The ability to customize the length of the PEG chain provides precise control over the distance between the conjugated molecules, which is critical for optimizing biological activity and stability. This technical guide provides a comprehensive overview of the core applications of heterobifunctional PEG linkers, detailed experimental protocols, and quantitative data to aid in the rational design of advanced bioconjugates.
Core Applications
The dual reactivity of heterobifunctional PEG linkers makes them ideal for a wide range of applications in drug development and research. Key application areas include:
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. Heterobifunctional PEG linkers are crucial for connecting the antibody and the drug, often improving the ADC's solubility, stability, and pharmacokinetic profile. The length of the PEG linker can significantly influence the drug-to-antibody ratio (DAR) and the overall efficacy of the ADC.
Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. The linker in a PROTAC is a critical component that dictates the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. PEG linkers are frequently used to provide the necessary length and flexibility for optimal ternary complex formation.
Nanoparticle Drug Carriers: Heterobifunctional PEG linkers are used to functionalize the surface of nanoparticles, attaching targeting ligands or therapeutic agents. The PEG chains create a hydrophilic shield that can reduce clearance by the mononuclear phagocyte system, prolonging circulation time.
Bioconjugation and PEGylation: Beyond complex drug delivery systems, these linkers are widely used for the general PEGylation of proteins, peptides, and oligonucleotides. This process can improve the therapeutic properties of biomolecules by increasing their size, solubility, and stability.
Quantitative Data on Heterobifunctional PEG Linker Applications
The selection of a heterobifunctional PEG linker with the appropriate length and terminal functional groups is critical for optimizing the performance of a bioconjugate. The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Impact of PEG Linker Length on ADC In Vitro Cytotoxicity
Linker
ADC Construct (Antibody-Payload)
Cell Line
IC50 (nM)
No PEG
ZHER2-SMCC-MMAE
NCI-N87
~5
PEG4k
ZHER2-PEG4K-MMAE
NCI-N87
~22.5
PEG10k
ZHER2-PEG10K-MMAE
NCI-N87
~112.5
Data synthesized from a study on affibody-drug conjugates.
Table 2: Effect of PEG Linker Length on ADC Pharmacokinetics
Linker
ADC Construct
Half-life (min)
Fold Change vs. No PEG
No PEG
ZHER2-SMCC-MMAE
19.6
1.0
PEG4k
ZHER2-PEG4K-MMAE
49.2
2.5
PEG10k
ZHER2-PEG10K-MMAE
219.0
11.2
Data from a study on affibody-drug conjugates.
Table 3: Influence of PEG Linker Length on PROTAC Degradation Efficiency
Linker Length
PROTAC Construct
DC50 (nM)
Dmax (%)
3 PEG units
MZ1 (BRD4 degrader)
~10
>90
4 PEG units
Compound 1 (WDR5 degrader)
>1000
<20
Data highlights the sensitivity of PROTAC efficacy to linker length.
Table 4: Cellular Uptake of PEGylated Nanoparticles
PEG % on Nanoparticle
Particle Size (nm)
Zeta Potential (mV)
Cellular Uptake Efficiency
0%
~335
-26.2
Baseline
5%
~114
-2.8
No significant difference from baseline
10%
~120
-3.5
No significant difference from baseline
15%
~114
-2.8
Significantly higher than all other formulations
Data from a study on PLGA nanoparticles in 4T1 breast cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments involving heterobifunctional PEG linkers.
Protocol 1: Conjugation of an Antibody using NHS-Ester-PEG-Maleimide
This protocol describes the two-step conjugation of a thiol-containing molecule to an antibody using an NHS-Ester-PEG-Maleimide linker.
Materials:
Antibody (in amine-free buffer, e.g., PBS, pH 7.2-8.0)
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
Step 1: Reaction of NHS-Ester-PEG-Maleimide with the Antibody
Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature before opening.
Immediately before use, prepare a 10-20 mM stock solution of the linker in anhydrous DMSO or DMF.
Adjust the antibody concentration to 1-10 mg/mL in Conjugation Buffer.
Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The final concentration of the organic solvent should be less than 10%.
Incubate the reaction for 1-2 hours at room temperature or 2 hours on ice with gentle mixing.
Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.
Step 2: Reaction of the Maleimide-Activated Antibody with a Thiol-Containing Molecule
Immediately add the thiol-containing molecule to the desalted maleimide-activated antibody solution. A slight molar excess of the thiol-containing molecule is recommended.
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
To quench the reaction, a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol (B42355) can be added.
Purify the final antibody-drug conjugate using SEC to remove unreacted components.
Characterization:
Determine the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or UV/Vis spectroscopy.
Assess the purity and aggregation of the ADC using SEC-HPLC.
Confirm the identity and integrity of the conjugate by mass spectrometry.
Protocol 2: Copper-Free Click Chemistry using DBCO-PEG-NHS Ester
This protocol outlines the conjugation of an azide-containing molecule to a protein using a DBCO-PEG-NHS Ester linker.
Materials:
Protein with available primary amines (in amine-free buffer, e.g., PBS, pH 7.2-8.0)
DBCO-PEG-NHS Ester
Anhydrous DMSO or DMF
Azide-containing molecule
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
NHS (N-hydroxysuccinimide)
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)
Desalting columns
Purification system (e.g., SEC or dialysis)
Procedure:
Step 1: Labeling of Protein with DBCO-PEG-NHS Ester
Equilibrate the vial of DBCO-PEG-NHS Ester to room temperature.
Prepare a 10 mg/mL stock solution of the linker in anhydrous DMSO or DMF immediately before use.
Prepare the protein by buffer exchanging into the Conjugation Buffer and adjusting the concentration to 1-10 mg/mL.
Activate the carboxylic acid of the linker if starting with a DBCO-PEG-acid. Dissolve the linker in Activation Buffer and add a 1.5 to 2-fold molar excess of EDC and NHS. Incubate for 15-30 minutes at room temperature.
Add the activated DBCO-linker solution to the protein solution. A 10- to 20-fold molar excess of the linker is recommended.
Incubate the reaction for 2 hours at room temperature or overnight at 4°
Protocols & Analytical Methods
Method
Application Notes and Protocols for Fmoc-NH-PEG5-CH2COOH in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals Introduction Fmoc-NH-PEG5-CH2COOH is a versatile, heterobifunctional linker widely employed in bioconjugation, drug delivery, and proteomics.[1][2][3] Its s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NH-PEG5-CH2COOH is a versatile, heterobifunctional linker widely employed in bioconjugation, drug delivery, and proteomics.[1][2][3] Its structure comprises a fluorenylmethyloxycarbonyl (Fmoc) protected primary amine, a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of functional groups allows for a sequential and controlled conjugation of two different molecules. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[4]
This document provides detailed application notes and protocols for the use of Fmoc-NH-PEG5-CH2COOH in various bioconjugation applications, including the preparation of antibody-drug conjugates (ADCs), peptide modifications, and surface functionalization.
Properties of Fmoc-NH-PEG5-CH2COOH
Property
Value
Reference
Molecular Weight
517.6 g/mol
[]
CAS Number
635287-26-2
Appearance
White to off-white solid
Solubility
Soluble in organic solvents (DMF, DMSO) and aqueous buffers after deprotection of the Fmoc group.
Purity
Typically >95%
Core Applications and Principles
The utility of Fmoc-NH-PEG5-CH2COOH lies in its two distinct reactive handles, which can be addressed orthogonally.
Carboxylic Acid Activation: The terminal carboxylic acid can be activated to form a reactive ester, most commonly an N-hydroxysuccinimide (NHS) ester, using carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS). This activated ester readily reacts with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.
Fmoc Group Deprotection: The Fmoc group is a base-labile protecting group that is stable under acidic and neutral conditions. It can be efficiently removed by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF), to expose a primary amine. This newly revealed amine is then available for conjugation to another molecule.
This protocol describes the conjugation of a cytotoxic drug to an antibody via the Fmoc-NH-PEG5-CH2COOH linker. The carboxylic acid of the linker is first reacted with the lysine residues on the antibody. Subsequently, the Fmoc group is removed, and the exposed amine is coupled to an activated drug molecule.
Experimental Protocol
Part A: Conjugation of Fmoc-NH-PEG5-CH2COOH to the Antibody
Materials:
Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)
Fmoc-NH-PEG5-CH2COOH
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Sulfo-NHS (N-hydroxysulfosuccinimide)
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Purification system (e.g., size-exclusion chromatography)
Procedure:
Prepare a stock solution of Fmoc-NH-PEG5-CH2COOH in anhydrous DMF or DMSO (e.g., 10 mg/mL).
Prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMF or DMSO (e.g., 10 mg/mL each).
To the antibody solution, add a 10- to 20-fold molar excess of Fmoc-NH-PEG5-CH2COOH.
Add a 1.5-fold molar excess of EDC and Sulfo-NHS over the linker. The final concentration of the organic solvent should ideally be below 10% (v/v).
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.
Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15-30 minutes.
Purify the Fmoc-PEG-antibody conjugate using size-exclusion chromatography to remove excess reagents.
Part B: Fmoc Deprotection
Materials:
Fmoc-PEG-antibody conjugate
20% (v/v) Piperidine in DMF
Purification system
Procedure:
Lyophilize or concentrate the purified Fmoc-PEG-antibody conjugate.
Resuspend the conjugate in a minimal amount of DMF.
Add the 20% piperidine in DMF solution and incubate for 30 minutes at room temperature.
Purify the deprotected PEG-antibody conjugate immediately by size-exclusion chromatography to remove piperidine and byproducts.
Part C: Conjugation of the Drug
Materials:
Deprotected PEG-antibody conjugate
Activated drug (e.g., Drug-NHS ester)
Quenching solution
Procedure:
To the purified deprotected PEG-antibody conjugate, add a 5- to 10-fold molar excess of the activated drug.
Incubate for 2-4 hours at room temperature.
Quench the reaction as in Part A.
Purify the final ADC using an appropriate chromatography method (e.g., size-exclusion, hydrophobic interaction).
Quantitative Data Summary
Parameter
Value
Notes
Linker:Antibody Molar Ratio
10:1 to 20:1
Optimization may be required based on the antibody.
EDC/Sulfo-NHS:Linker Molar Ratio
1.5:1
Ensures efficient activation of the carboxylic acid.
Fmoc Deprotection Time
30 minutes
With 20% piperidine in DMF.
Drug:Antibody Molar Ratio
5:1 to 10:1
Dependent on the number of available conjugation sites.
Typical Drug-to-Antibody Ratio (DAR)
2 - 8
Determined by techniques like HIC-HPLC or Mass Spectrometry.
Application 2: Surface Functionalization for Peptide Immobilization
This protocol outlines the functionalization of an amine-modified surface (e.g., aminosilanized glass slide) with Fmoc-NH-PEG5-CH2COOH, followed by the on-surface synthesis or immobilization of a peptide.
Workflow for surface functionalization.
Experimental Protocol
Materials:
Amine-functionalized substrate
Fmoc-NH-PEG5-CH2COOH
EDC and NHS
Anhydrous DMF
20% (v/v) Piperidine in DMF
Activated amino acid or peptide for coupling
Washing solvents (e.g., DMF, Dichloromethane)
Procedure:
Linker Activation and Coupling:
Dissolve Fmoc-NH-PEG5-CH2COOH, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF.
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
Immerse the amine-functionalized substrate in the activated linker solution and incubate for 2-4 hours.
Immerse the substrate in 20% piperidine in DMF for 30 minutes.
Wash the substrate extensively with DMF.
Peptide Coupling:
Immerse the substrate in a solution of the activated amino acid or peptide in DMF.
Incubate for 2-4 hours.
Wash the substrate thoroughly with DMF and other appropriate solvents.
Quantitative Data Summary
Parameter
Value
Notes
Linker Concentration
10-20 mM
In anhydrous DMF.
EDC/NHS Concentration
1.2x molar excess over linker
Ensures complete activation.
Coupling Time (Linker)
2-4 hours
At room temperature.
Deprotection Time
30 minutes
With 20% piperidine/DMF.
Peptide Coupling Time
2-4 hours
Dependent on the peptide and coupling chemistry.
Purification and Characterization
Proper purification and characterization are critical to ensure the quality and efficacy of the bioconjugate.
Purification:
Size-Exclusion Chromatography (SEC): Effective for separating the larger bioconjugate from smaller molecules like excess linkers, drugs, and reagents.
Hydrophobic Interaction Chromatography (HIC): Particularly useful for ADCs, as it can separate species with different drug-to-antibody ratios (DARs).
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for the analysis and purification of smaller bioconjugates like modified peptides.
Characterization:
UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and, if the conjugated molecule has a distinct absorbance, to estimate the degree of labeling.
Mass Spectrometry (MS): Provides an accurate measurement of the molecular weight of the conjugate, confirming successful conjugation and allowing for the determination of the DAR.
SDS-PAGE: Can visualize the increase in molecular weight upon conjugation.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low Conjugation Efficiency
Incomplete activation of carboxylic acid.
Ensure anhydrous conditions for activation; use fresh EDC/NHS.
Hydrolysis of NHS-ester.
Perform the conjugation reaction promptly after activation.
Suboptimal pH for amine coupling.
Maintain pH between 7.2-8.5 for the reaction with amines.
Antibody Aggregation
High concentration of organic solvent.
Keep the final concentration of DMF/DMSO below 10%.
High drug-to-antibody ratio with hydrophobic drugs.
Optimize the linker-to-antibody ratio to control the DAR.
Incomplete Fmoc Deprotection
Insufficient reaction time or reagent concentration.
Ensure the use of 20% piperidine in DMF for at least 30 minutes.
By following these detailed protocols and considering the provided quantitative data, researchers can effectively utilize Fmoc-NH-PEG5-CH2COOH for a wide range of bioconjugation applications.
Application Notes and Protocols for Fmoc-NH-PEG5-CH2COOH in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed framework for the utilization of the heterobifunctional linker, Fmoc-NH-PEG5-CH2COOH, in the synthesis, purificat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the utilization of the heterobifunctional linker, Fmoc-NH-PEG5-CH2COOH, in the synthesis, purification, and characterization of antibody-drug conjugates (ADCs). The protocols outlined herein are based on established bioconjugation principles and are intended to serve as a comprehensive guide.
Introduction to Fmoc-NH-PEG5-CH2COOH ADC Linker
Fmoc-NH-PEG5-CH2COOH is a discrete polyethylene (B3416737) glycol (PEG) linker that offers a balance of hydrophilicity and a defined spacer length for the conjugation of a cytotoxic payload to a monoclonal antibody. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine terminus allows for a sequential and controlled conjugation strategy, while the terminal carboxylic acid provides a reactive handle for payload attachment. The PEG5 moiety enhances the solubility and pharmacokinetic profile of the resulting ADC, potentially reducing aggregation and improving in vivo stability.[1][2]
Advantages of PEGylated Linkers in ADCs
The incorporation of PEG linkers, such as Fmoc-NH-PEG5-CH2COOH, into ADC design offers several key advantages:
Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic. PEG linkers impart hydrophilicity to the ADC, which can mitigate aggregation and improve solubility.[1][2]
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can create a "hydration shell" around the payload, potentially leading to a longer circulation half-life and reduced clearance.[3][4]
Reduced Immunogenicity: By masking the hydrophobic payload, PEG linkers can lower the risk of an immune response against the ADC.[3]
Defined Spacer Length: Monodisperse PEG linkers provide a precise distance between the antibody and the drug, which can be crucial for optimizing the ADC's interaction with its target antigen and for efficient payload release.[1]
Experimental Protocols
The synthesis of an ADC using Fmoc-NH-PEG5-CH2COOH is a multi-step process. The following protocols provide a detailed methodology for each key stage.
Protocol 1: Synthesis of Drug-Linker Conjugate
This protocol describes the deprotection of the Fmoc group and the subsequent conjugation of a cytotoxic payload to the PEG5 linker.
1.1. Fmoc Deprotection of Fmoc-NH-PEG5-CH2COOH
Dissolve Fmoc-NH-PEG5-CH2COOH in a suitable organic solvent such as dimethylformamide (DMF).
Stir the reaction mixture at room temperature for 1-2 hours.[5]
Monitor the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, remove the piperidine and byproducts by repeated co-evaporation with a suitable solvent like toluene (B28343) or by purification using silica (B1680970) gel chromatography. The resulting product is NH2-PEG5-CH2COOH.
1.2. Activation of the Carboxylic Acid
Dissolve the deprotected linker (NH2-PEG5-CH2COOH) in an anhydrous organic solvent (e.g., DMF or dichloromethane).
Add N-hydroxysuccinimide (NHS) or a similar activating agent (1.1 equivalents).
This protocol details the conjugation of the drug-linker construct to the lysine residues of the antibody.[1][9][10][]
2.1. Preparation of the Antibody
Buffer exchange the monoclonal antibody into a suitable conjugation buffer, such as phosphate-buffered saline (PBS) at pH 7.4-8.0.
Adjust the antibody concentration to a range of 5-10 mg/mL.
2.2. Conjugation Reaction
Activate the carboxylic acid of the drug-linker conjugate using the NHS ester activation method described in Protocol 1.2.
Add the activated drug-linker-NHS ester to the antibody solution. The molar ratio of the drug-linker to the antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized.[12]
Allow the reaction to proceed at room temperature or 4°C for 2-4 hours with gentle mixing.
2.3. Purification of the ADC
Remove the unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[13]
The purified ADC should be buffer-exchanged into a formulation buffer suitable for storage (e.g., PBS or a histidine-based buffer).
Protocol 3: Characterization of the ADC
Thorough characterization of the ADC is crucial to ensure its quality and consistency.[14]
3.1. Determination of Drug-to-Antibody Ratio (DAR)
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength corresponding to the maximum absorbance of the payload. The DAR can be calculated using the Beer-Lambert law.[14]
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, providing information on the distribution of DAR values.
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide a precise determination of the DAR and the distribution of drug-loaded species.[15][16]
3.2. Analysis of Purity and Aggregation
Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify any aggregates or fragments.[13]
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity of the antibody and the successful conjugation of the drug-linker.
Protocol 4: In Vitro Cytotoxicity Assay
The in vitro potency of the ADC is a critical parameter. The MTT assay is a common method to assess cell viability.[2][3][17][18][19]
Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free cytotoxic payload for 72-96 hours.
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO or a solution of SDS in HCl).
Measure the absorbance at 570 nm using a microplate reader.
Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the logarithm of the ADC concentration.
Protocol 5: In Vivo Efficacy Study in a Xenograft Model
In vivo studies are essential to evaluate the anti-tumor activity of the ADC.[20][21][22][23][24]
Implant human tumor cells that express the target antigen subcutaneously into immunocompromised mice.
Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC).
Administer the ADC and control articles intravenously at a predetermined dose and schedule.
Monitor tumor volume and body weight regularly.
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the characterization and evaluation of an ADC synthesized using the Fmoc-NH-PEG5-CH2COOH linker.
Table 1: Physicochemical Characterization of the ADC
Parameter
Method
Result
Average DAR
UV-Vis Spectroscopy
3.8
Average DAR
HIC
3.9
DAR Distribution
LC-MS
DAR0: 5%, DAR2: 25%, DAR4: 60%, DAR6: 10%
Monomer Purity
SEC
98%
Aggregates
SEC
<2%
Table 2: In Vitro Cytotoxicity Data
Cell Line
Antigen Expression
Compound
IC50 (nM)
Target Cell Line (e.g., SK-BR-3)
High
ADC
1.5
Free Payload
0.1
Unconjugated Antibody
>1000
Non-target Cell Line (e.g., MCF-7)
Low/Negative
ADC
>1000
Free Payload
0.2
Table 3: In Vivo Efficacy in a Xenograft Model
Treatment Group
Dose (mg/kg)
Tumor Growth Inhibition (%)
Final Tumor Volume (mm³)
Vehicle Control
-
0
1500 ± 250
Unconjugated Antibody
10
15
1275 ± 200
ADC
10
85
225 ± 50
Visualizations
Caption: Experimental workflow for the synthesis of an ADC using Fmoc-NH-PEG5-CH2COOH.
Caption: Mechanism of action of an anti-HER2 ADC and the targeted HER2 signaling pathway.[25][26][27][28][29]
Application Notes and Protocols for PROTAC Synthesis using Fmoc-NH-PEG5-CH2COOH
For Researchers, Scientists, and Drug Development Professionals Introduction Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradati...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins implicated in disease. These molecules typically consist of three key components: a ligand that binds to the target protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "E3 ligase binder"), and a chemical linker that connects the two. The linker is a critical element, as its length, flexibility, and composition can significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), ultimately affecting the efficiency of protein degradation.
This document provides a detailed guide for the synthesis of PROTACs utilizing the popular linker, Fmoc-NH-PEG5-CH2COOH. This linker incorporates a five-unit polyethylene (B3416737) glycol (PEG) chain, which enhances the solubility and cell permeability of the resulting PROTAC molecule. The terminal carboxylic acid and the Fmoc-protected amine provide versatile handles for the sequential attachment of the E3 ligase binder and the warhead through stable amide bonds.
The synthetic strategy outlined here follows a modular, solution-phase approach, which is adaptable for the synthesis of a variety of PROTACs.
Chemical Structures and Properties
Fmoc-NH-PEG5-CH2COOH
Property
Value
CAS Number
635287-26-2
Molecular Formula
C27H35NO9
Molecular Weight
517.57 g/mol
Appearance
White to off-white solid
Solubility
Soluble in DMF, DMSO, and chlorinated solvents
PROTAC Synthesis Workflow
The synthesis of a PROTAC using Fmoc-NH-PEG5-CH2COOH is a multi-step process that involves the sequential coupling of the E3 ligase binder and the warhead to the linker, with an intermittent deprotection step. The general workflow is depicted below.
Figure 1. General workflow for the synthesis of a PROTAC using Fmoc-NH-PEG5-CH2COOH.
Protocol 1: Synthesis of Intermediate 1 (Fmoc-NH-PEG5-E3 Ligand)
This protocol describes the amide coupling of the Fmoc-protected PEG linker with an amine-functionalized E3 ligase ligand.
Procedure:
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve Fmoc-NH-PEG5-CH2COOH (1.0 eq) in anhydrous DMF.
To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq).
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
In a separate vial, dissolve the amine-functionalized E3 ligase ligand (e.g., Pomalidomide-NH2) (1.1 eq) in a minimal amount of anhydrous DMF.
Add the E3 ligase ligand solution to the activated linker solution.
Stir the reaction mixture at room temperature overnight.
Monitor the reaction progress by LC-MS until the starting material is consumed.
Upon completion, dilute the reaction mixture with ethyl acetate.
Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure Intermediate 1.
Typical Reaction Parameters:
Parameter
Value
Equivalents (Linker:E3 Ligand:HATU:DIPEA)
1.0 : 1.1 : 1.2 : 3.0
Solvent
Anhydrous DMF
Temperature
Room Temperature
Reaction Time
12-16 hours
Work-up
Ethyl Acetate/Aqueous Washes
Purification
Flash Column Chromatography
Protocol 2: Synthesis of Intermediate 2 (H2N-PEG5-E3 Ligand)
This protocol details the removal of the Fmoc protecting group to expose the terminal amine.
Procedure:
Dissolve Intermediate 1 in DMF.
Add piperidine to the solution to a final concentration of 20% (v/v).
Stir the reaction mixture at room temperature for 30 minutes. Standard conditions for Fmoc removal typically involve 20-30% piperidine in DMF for 10-30 minutes.
Monitor the deprotection by LC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.
The resulting crude Intermediate 2 (amine salt) is often used in the next step without further purification.
Typical Reaction Parameters:
Parameter
Value
Reagent
20% Piperidine in DMF
Temperature
Room Temperature
Reaction Time
30 minutes
Work-up
Concentration under reduced pressure
Protocol 3: Synthesis of the Final PROTAC
This protocol describes the final amide coupling of the deprotected linker-E3 ligase intermediate with a carboxylic acid-functionalized warhead.
Procedure:
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the warhead (e.g., JQ1-COOH) (1.0 eq) in anhydrous DMF.
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
In a separate vial, dissolve the crude Intermediate 2 (1.1 eq) in a minimal amount of anhydrous DMF and add it to the activated warhead solution.
Stir the reaction mixture at room temperature overnight.
Monitor the reaction progress by LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude final PROTAC by preparative HPLC to obtain the pure product.
Typical Reaction Parameters:
Parameter
Value
Equivalents (Warhead:Intermediate 2:HATU:DIPEA)
1.0 : 1.1 : 1.2 : 3.0
Solvent
Anhydrous DMF
Temperature
Room Temperature
Reaction Time
12-16 hours
Work-up
Ethyl Acetate/Aqueous Washes
Purification
Preparative HPLC
Purification and Characterization
Purification of the final PROTAC is crucial to remove any unreacted starting materials, reagents, and side products.
Purification:
Preparative High-Performance Liquid Chromatography (HPLC): This is the most common method for purifying PROTACs. A C18 column is typically used with a gradient of water and acetonitrile, often with 0.1% formic acid as a modifier.
Characterization:
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the molecular
Application
Application Notes and Protocols for Surface Modification Using Fmoc-NH-PEG5-CH2COOH
For Researchers, Scientists, and Drug Development Professionals Introduction Surface modification with polyethylene (B3416737) glycol (PEG) is a widely employed strategy to enhance the biocompatibility of materials by re...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification with polyethylene (B3416737) glycol (PEG) is a widely employed strategy to enhance the biocompatibility of materials by reducing non-specific protein adsorption and subsequent cell adhesion. This process, often referred to as PEGylation, creates a hydrophilic and sterically hindering layer on a substrate, effectively passivating the surface against biological interactions. Fmoc-NH-PEG5-CH2COOH is a heterobifunctional PEG linker that is particularly useful for surface modification. It possesses a terminal carboxylic acid group for covalent attachment to amine-functionalized surfaces and an Fmoc-protected amine group. The Fmoc protecting group can be selectively removed to expose a primary amine, which can then be used for the subsequent conjugation of biomolecules such as peptides, proteins, or small molecule drugs.
These application notes provide a detailed protocol for the covalent immobilization of Fmoc-NH-PEG5-CH2COOH onto an amine-functionalized substrate, followed by the deprotection of the Fmoc group to generate a reactive amine surface. Additionally, protocols for quantifying the extent of surface modification and assessing its impact on protein adsorption and cell adhesion are described.
Data Presentation
The following table summarizes representative quantitative data that can be expected from the successful surface modification with Fmoc-NH-PEG5-CH2COOH. The data is illustrative and may vary depending on the substrate material, surface chemistry, and specific experimental conditions.
Surface Condition
Water Contact Angle (°)
Fibrinogen Adsorption (ng/cm²)
Cell Adhesion (%)
Unmodified Substrate
75 ± 5
350 ± 30
95 ± 5
Amine-Functionalized
60 ± 4
320 ± 25
90 ± 7
Fmoc-NH-PEG5-COOH
45 ± 3
50 ± 10
15 ± 5
H2N-PEG5-COOH
40 ± 3
45 ± 8
10 ± 4
Experimental Protocols
Protocol 1: Covalent Immobilization of Fmoc-NH-PEG5-CH2COOH on an Amine-Functionalized Surface
This protocol describes the activation of the terminal carboxylic acid of Fmoc-NH-PEG5-CH2COOH using EDC/NHS chemistry and its subsequent coupling to a primary amine-functionalized surface.
Immerse the Fmoc-functionalized substrate in a solution of 20% piperidine in DMF.
Incubate for 20-30 minutes at room temperature.
Washing:
Remove the substrate from the deprotection solution.
Wash the substrate extensively with DMF (5 times) to ensure complete removal of piperidine and fluorenyl byproducts.
Wash with ethanol (3 times) and then PBS (3 times).
Dry the surface under a gentle stream of nitrogen gas.
The surface now presents terminal amine groups ready for further conjugation.
Protocol 3: Quantification of Surface Modification - Water Contact Angle Measurement
This protocol provides a method to assess the change in surface hydrophilicity after PEGylation.
Procedure:
Measure the static water contact angle of the unmodified, amine-functionalized, and PEGylated surfaces using a goniometer.
A significant decrease in the water contact angle after PEGylation indicates successful surface modification and increased hydrophilicity.
Protocol 4: Assessment of Protein Adsorption - ELISA-Based Assay
This protocol quantifies the reduction in non-specific protein adsorption on the modified surface using a common protein like fibrinogen.
Procedure:
Incubate the modified and control surfaces with a solution of fibrinogen (e.g., 1 mg/mL in PBS) for 1 hour at 37°C.
Wash the surfaces thoroughly with PBS containing 0.05% Tween-20 (PBST) to remove unbound protein.
Block any remaining non-specific binding sites by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
Incubate with a primary antibody against fibrinogen for 1 hour.
Wash with PBST.
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
Wash with PBST.
Add a TMB substrate solution and measure the absorbance at 450 nm. A lower absorbance on the PEGylated surface compared to the control indicates reduced protein adsorption.
Protocol 5: Cell Adhesion Assay
This protocol assesses the ability of the modified surface to resist cell attachment.
Procedure:
Seed cells (e.g., fibroblasts or endothelial cells) onto the modified and control surfaces in a tissue culture plate.
Incubate for a defined period (e.g., 4-24 hours) under standard cell culture conditions.
Gently wash the surfaces with PBS to remove non-adherent cells.
Fix and stain the adherent cells with a suitable dye (e.g., crystal violet or a fluorescent viability stain).
Quantify the number of adherent cells by measuring the absorbance of the eluted dye or by counting cells under a microscope. A lower number of adherent cells on the PEGylated surface indicates effective resistance to cell adhesion.
Mandatory Visualization
Caption: Experimental workflow for surface modification.
Caption: Mechanism of reduced cell adhesion on PEGylated surfaces.
Method
Application Notes and Protocols for Amine Coupling of Fmoc-NH-PEG5-CH2COOH via EDC/NHS Activation
For Researchers, Scientists, and Drug Development Professionals Introduction This document provides a detailed guide for the covalent conjugation of amine-containing molecules to the terminal carboxylic acid of Fmoc-NH-P...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the covalent conjugation of amine-containing molecules to the terminal carboxylic acid of Fmoc-NH-PEG5-CH2COOH using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method is a cornerstone in bioconjugation, enabling the formation of stable amide bonds. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the fluorenylmethyloxycarbonyl (Fmoc) protecting group offers an orthogonal strategy for subsequent modifications.[1][2][3] This two-step process first activates the carboxyl group of the PEG linker with EDC and NHS to form a more stable NHS ester intermediate, which then readily reacts with a primary amine to yield a stable amide linkage.[4][5]
Reaction Mechanism
The EDC/NHS coupling reaction proceeds in two sequential steps:
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of Fmoc-NH-PEG5-CH2COOH to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can hydrolyze, reverting to the original carboxylic acid.
Formation of a Semi-Stable NHS Ester: To improve efficiency and stability, NHS is added to the reaction. It reacts with the O-acylisourea intermediate to form a semi-stable NHS ester, which is less susceptible to hydrolysis than the O-acylisourea intermediate.
Amine Coupling: The NHS ester readily reacts with a primary amine-containing molecule at a physiological to slightly alkaline pH, forming a stable amide bond and releasing NHS.
Caption: EDC/NHS activation and amine coupling pathway.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the successful EDC/NHS activation of Fmoc-NH-PEG5-CH2COOH and subsequent amine coupling. These values represent a general starting point and may require optimization for specific applications.
This section provides a detailed, step-by-step protocol for the activation of Fmoc-NH-PEG5-CH2COOH and its subsequent conjugation to an amine-containing molecule.
Materials Required
Fmoc-NH-PEG5-CH2COOH
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
NHS (N-hydroxysuccinimide) or Sulfo-NHS
Amine-containing molecule
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Desalting columns or dialysis equipment for purification
Reaction vials and standard laboratory equipment
Experimental Workflow Diagram
Caption: Workflow for EDC/NHS amine coupling.
Step-by-Step Protocol
1. Reagent Preparation:
Equilibrate EDC, NHS, and Fmoc-NH-PEG5-CH2COOH to room temperature before opening to prevent moisture condensation.
Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.
Dissolve the Fmoc-NH-PEG5-CH2COOH in the Activation Buffer at the desired concentration.
Dissolve the amine-containing molecule in the Coupling Buffer.
2. Activation of Fmoc-NH-PEG5-CH2COOH:
To the solution of Fmoc-NH-PEG5-CH2COOH in Activation Buffer, add the EDC and NHS stock solutions. A common starting molar ratio is 1:2:2 (Fmoc-PEG-COOH:EDC:NHS).
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
3. Amine Coupling:
(Optional but recommended) To remove excess EDC and by-products, the activated Fmoc-NH-PEG5-CH2COOH can be purified using a desalting column equilibrated with Coupling Buffer.
If not purifying, adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
Add the amine-containing molecule to the activated Fmoc-NH-PEG5-CH2COOH solution.
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
4. Quenching the Reaction:
To stop the coupling reaction and hydrolyze any remaining NHS esters, add a quenching agent such as hydroxylamine, Tris, or glycine to a final concentration of 10-50 mM.
Incubate for 15-30 minutes at room temperature.
5. Purification of the Conjugate:
Remove unreacted reagents, by-products, and the quenching agent by using a desalting column, dialysis, or other appropriate chromatographic techniques.
6. Characterization:
The final conjugate can be characterized by methods such as NMR, mass spectrometry, and HPLC to confirm successful conjugation and assess purity.
Troubleshooting
Issue
Possible Cause(s)
Suggested Solution(s)
Low Coupling Efficiency
- Hydrolysis of O-acylisourea or NHS ester- Inactive reagents- Incorrect pH- Presence of primary amines in buffers
- Use fresh, anhydrous solvents for stock solutions.- Prepare EDC/NHS solutions immediately before use.- Ensure accurate pH of activation and coupling buffers.- Use non-amine containing buffers like MES and PBS.
Precipitation of Reagents
- Low solubility of Fmoc-NH-PEG5-CH2COOH or the amine-containing molecule
- Use a co-solvent like DMF or DMSO.- Adjust the concentration of the reactants.
Non-specific Binding
- Insufficient quenching
- Ensure the quenching step is performed thoroughly with an adequate concentration of the quenching agent.
Inconsistent Results
- Variability in reagent preparation or reaction conditions
- Prepare fresh reagents for each experiment.- Maintain consistent reaction times and temperatures.
Application Notes and Protocols for Fmoc Deprotection using Piperidine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-labili...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for orthogonal protection strategies in conjunction with acid-labile side-chain protecting groups.[1] The removal of the Fmoc group, a critical step in the iterative cycle of peptide chain elongation, is most commonly achieved using a solution of piperidine (B6355638) in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[2][3][4] This process, known as Fmoc deprotection, proceeds via a β-elimination mechanism to liberate the N-terminal amine of the growing peptide chain, preparing it for the subsequent amino acid coupling step.[2][5]
This document provides detailed application notes and protocols for the efficient and reliable Fmoc deprotection using piperidine, addressing key parameters, potential side reactions, and methods for monitoring the reaction progress.
Mechanism of Fmoc Deprotection
The deprotection of the Fmoc group is a two-step process initiated by a base, typically a secondary amine like piperidine.[2]
Proton Abstraction: Piperidine abstracts the acidic proton from the C9 carbon of the fluorenyl ring system.[3][4][5]
β-Elimination: This abstraction leads to a β-elimination reaction, resulting in the formation of a highly reactive dibenzofulvene (DBF) intermediate and the release of carbon dioxide and the deprotected N-terminal amine of the peptide.[2][5]
DBF Scavenging: The excess piperidine in the reaction mixture acts as a scavenger, trapping the electrophilic DBF to form a stable adduct.[2][5] This prevents the DBF from reacting with the newly liberated amine, which would otherwise lead to chain termination.
The formation of the dibenzofulvene-piperidine adduct is advantageous as it possesses a strong UV absorbance, which can be utilized for real-time monitoring of the deprotection reaction.[6][7]
Caption: Mechanism of Fmoc deprotection by piperidine.
Factors Influencing Fmoc Deprotection
Several factors can influence the efficiency and outcome of the Fmoc deprotection reaction:
Piperidine Concentration: The concentration of piperidine is a critical parameter. While higher concentrations can lead to faster deprotection, they can also increase the risk of side reactions.[8]
Reaction Time: Sufficient reaction time is crucial for complete Fmoc removal. Incomplete deprotection can lead to the formation of deletion sequences.[6]
Solvent: DMF is the most common solvent due to its ability to swell the resin and solubilize reagents.[3][4] The quality of DMF is important, as amine impurities can cause premature deprotection.[9]
Peptide Sequence and Structure: Peptide aggregation, often associated with β-sheet formation in growing peptide chains, can hinder the access of piperidine to the N-terminal Fmoc group, leading to incomplete deprotection.[6]
Steric Hindrance: Bulky amino acid residues near the N-terminus can sterically hinder the approach of the piperidine base, slowing down the deprotection rate.[6]
Common Side Reactions
While generally efficient, Fmoc deprotection with piperidine can be associated with several side reactions that can impact the purity and yield of the final peptide:
Aspartimide Formation: This is a significant side reaction, particularly in sequences containing aspartic acid (Asp) followed by a small amino acid like glycine (B1666218) (Gly) or serine (Ser). The backbone amide nitrogen attacks the side-chain ester of aspartic acid, forming a cyclic imide. This can lead to racemization and the formation of β- and iso-aspartyl peptides.[10][11]
Diketopiperazine (DKP) Formation: This occurs at the dipeptide stage, where the N-terminal amine of the second amino acid attacks the carbonyl group of the first, leading to cyclization and cleavage from the resin. This is particularly problematic for sequences containing proline at the second position.[10]
Racemization: The basic conditions of Fmoc deprotection can lead to the epimerization of optically active amino acids, especially at the C-terminus or for sensitive residues like cysteine and histidine.[10]
Standard Fmoc Deprotection Protocols
The choice of protocol often depends on the specific peptide sequence and the scale of the synthesis.
Protocol Name
Piperidine Concentration
Solvent
Typical Reaction Time
Notes
Standard Deprotection
20% (v/v)
DMF
5-10 minutes
A widely used and generally effective protocol for most sequences.[10]
Two-Step Deprotection
20% (v/v)
DMF
2 minutes, then 5 minutes
The first short treatment removes the bulk of the Fmoc groups, followed by a second treatment to ensure complete removal.[12]
Extended Deprotection
20% (v/v)
DMF
15-20 minutes
Recommended for "difficult" sequences prone to aggregation or steric hindrance.[7]
Microwave-Assisted Deprotection
20% (v/v)
DMF
3-10 minutes
Microwave irradiation can accelerate the deprotection process, especially for challenging sequences.[2]
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection in Manual Solid-Phase Peptide Synthesis
Materials:
Fmoc-protected peptide-resin
20% (v/v) piperidine in high-purity, amine-free DMF
DMF for washing
Nitrogen gas for mixing (optional)
Procedure:
Swell the Fmoc-protected peptide-resin in DMF for at least 30-60 minutes in a suitable reaction vessel.[1]
Drain the DMF from the resin.
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[12]
Agitate the mixture at room temperature for 5-10 minutes. Mixing can be achieved by gentle shaking, rocking, or bubbling with nitrogen gas.[9][10]
Drain the deprotection solution.
Repeat steps 3 and 4 for a second deprotection step to ensure complete removal of the Fmoc group.
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[7]
Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
The progress of the Fmoc deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate.
Materials:
UV-Vis spectrophotometer
Quartz cuvettes
20% (v/v) piperidine in DMF solution (for blank)
Collected filtrate from the deprotection step
Procedure:
Set the UV-Vis spectrophotometer to measure absorbance at approximately 301 nm.[6]
Use the 20% piperidine in DMF solution as a blank to zero the spectrophotometer.
During the deprotection step, collect the filtrate flowing from the reaction vessel.
Measure the absorbance of the collected filtrate at 301 nm.
The absorbance will increase as the deprotection reaction proceeds and will plateau upon completion. A return to the baseline indicates that the reaction is complete and the resin has been sufficiently washed.[6]
Quantitative Analysis of Resin Loading:
The loading of the first amino acid onto the resin can be quantified using UV-Vis spectroscopy after Fmoc deprotection.
Accurately weigh a small amount of dried Fmoc-amino acid-resin (e.g., 1-2 mg).[9]
Add a known volume of 20% piperidine in DMF (e.g., 3 mL) to the resin in a quartz cuvette.[9]
Allow the deprotection to proceed for at least 5 minutes.[9]
Measure the absorbance of the solution at 290 nm or 301 nm.[9]
Calculate the resin loading using the Beer-Lambert law and the known molar extinction coefficient of the DBF-piperidine adduct.
Wavelength
Molar Extinction Coefficient (ε)
~301 nm
~7800 M⁻¹cm⁻¹
~290 nm
~5800 M⁻¹cm⁻¹
Note: The exact molar extinction coefficient can vary slightly depending on the solvent and spectrophotometer.
Protocol 3: Monitoring Deprotection and Purity by HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for assessing the completeness of the deprotection and the purity of the crude peptide after cleavage from the resin.
Procedure:
After a deprotection step, a small sample of the peptide-resin can be cleaved.
The cleaved peptide is dissolved in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
The sample is injected into an RP-HPLC system equipped with a C18 column.
A gradient of an appropriate mobile phase (e.g., water and acetonitrile with 0.1% trifluoroacetic acid) is used to elute the peptide.
The chromatogram is monitored at a wavelength of 214 nm or 280 nm.
Incomplete deprotection will result in the appearance of a peak corresponding to the Fmoc-protected peptide, which will have a longer retention time than the deprotected peptide. The presence of side products can also be identified as separate peaks in the chromatogram.
Experimental Workflow and Signaling Pathways
Caption: A typical experimental workflow for Fmoc-SPPS.
Conclusion
The successful removal of the Fmoc protecting group is paramount for the synthesis of high-quality peptides. The use of piperidine remains the most prevalent and effective method for this purpose. By understanding the underlying mechanism, optimizing reaction conditions, and being aware of potential side reactions, researchers can effectively troubleshoot and improve their peptide synthesis workflows. The implementation of analytical techniques such as UV-Vis spectroscopy and HPLC allows for real-time monitoring and quality control, ensuring the desired peptide product is obtained with high purity and yield. For sequences prone to side reactions, the use of alternative bases or modified protocols may be necessary.[10][13]
Application Notes: Incorporating Fmoc-NH-PEG5-CH2COOH as a Linker in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals Introduction Fmoc-NH-PEG5-CH2COOH is a heterobifunctional linker widely utilized in bioconjugation and drug delivery system development. It features a fluor...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NH-PEG5-CH2COOH is a heterobifunctional linker widely utilized in bioconjugation and drug delivery system development. It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one end and a terminal carboxylic acid at the other, separated by a discrete polyethylene (B3416737) glycol (PEG) chain of five ethylene (B1197577) oxide units. This structure provides a versatile tool for covalently linking different molecules, such as antibodies to cytotoxic payloads in Antibody-Drug Conjugates (ADCs) or protein-targeting ligands to E3 ligase ligands in Proteolysis-Targeting Chimeras (PROTACs).[1][2]
The key attributes of this linker include:
Hydrophilicity : The PEG spacer significantly enhances the aqueous solubility of the resulting conjugate, which is particularly beneficial when working with hydrophobic drugs or peptides, helping to prevent aggregation.[3][4]
Biocompatibility : PEG is well-known for its low toxicity and minimal immunogenicity, which can improve the pharmacokinetic profile of therapeutic molecules by extending circulation half-life.[5]
Orthogonal Reactivity : The linker possesses two distinct functional groups that can be addressed with different chemistries. The carboxylic acid can be activated to react with primary amines to form a stable amide bond. The Fmoc-protected amine provides a latent reactive site that can be deprotected under mild basic conditions, typically with piperidine (B6355638), to reveal a primary amine for subsequent conjugation.
Defined Length : As a monodisperse compound, it has a precise length, which allows for exact control over the spacing between the conjugated molecules, a critical factor in optimizing the biological activity of complex molecules like ADCs and PROTACs.
This linker is particularly valuable in Solid-Phase Peptide Synthesis (SPPS), where it can be incorporated to add a flexible, hydrophilic spacer within a peptide sequence or to attach a payload or label. In the context of ADCs, the amide bond formed from the carboxylic acid end results in a non-cleavable linker . This means the release of the payload within a target cell is not dependent on specific environmental triggers (like pH or enzymes) but rather occurs upon the complete proteolytic degradation of the antibody carrier within the lysosome. This can lead to increased plasma stability and a potentially wider therapeutic window.
Data Presentation
Quantitative data for the linker and its application in a representative drug conjugate are summarized below.
Table 1: Physicochemical Properties of Fmoc-NH-PEG5-CH2COOH
Property
Value
Reference(s)
CAS Number
635287-26-2
Molecular Formula
C₂₇H₃₅NO₉
Molecular Weight (M.W.)
517.6 g/mol
Purity
Typically ≥95% - 98%
Appearance
White to off-white solid or powder
-
Storage Conditions
-20°C, desiccated, avoid sunlight
Table 2: Representative Performance Data of an ADC with a Non-Cleavable PEG Linker
This table presents synthesized data from studies on ADCs using non-cleavable, discrete PEG linkers to illustrate typical performance metrics. The specific values can vary significantly based on the antibody, payload, target antigen, and cell line used.
Parameter
Representative Value
Description
Reference(s)
Drug-to-Antibody Ratio (DAR)
~3.5 - 4.5
The average number of drug molecules conjugated to one antibody. PEG linkers can help achieve higher DARs by mitigating hydrophobicity.
In Vitro Cytotoxicity (IC₅₀)
10 - 150 nM (Antigen-positive cells)
The concentration of ADC required to inhibit the growth of 50% of target cancer cells in culture.
In Vitro Cytotoxicity (IC₅₀)
>1000 nM (Antigen-negative cells)
Demonstrates the target-specificity of the ADC, with much lower potency against cells lacking the target antigen.
Plasma Half-Life (in vivo)
50 - 220 hours (murine models)
The time required for the concentration of the ADC in the bloodstream to reduce by half. Longer PEG chains generally increase half-life.
Aggregation Tendency
Low
PEG linkers reduce the tendency of ADCs with hydrophobic payloads to aggregate, improving stability.
Experimental Protocols
Herein are detailed protocols for the key steps in utilizing Fmoc-NH-PEG5-CH2COOH.
Protocol 1: Activation of Carboxylic Acid and Conjugation to an Amine-Containing Molecule
This protocol describes the formation of a stable amide bond between the linker's carboxylic acid and a primary amine on a payload or other molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
Fmoc-NH-PEG5-CH2COOH
Amine-containing molecule (e.g., drug payload)
EDC hydrochloride
N-hydroxysuccinimide (NHS)
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
Reaction buffer (e.g., MES buffer, pH 4.7-6.0 for activation; PBS, pH 7.2-7.5 for conjugation)
Reagent Preparation: Equilibrate all reagents to room temperature before use.
Linker Dissolution: Dissolve Fmoc-NH-PEG5-CH2COOH (1.0 equivalent) in anhydrous DMF.
Activation: Add NHS (1.5 equivalents) followed by EDC (1.5 equivalents) to the linker solution. Allow the mixture to stir at room temperature for 15-30 minutes to form the NHS-ester intermediate. The reaction is most efficient at a pH between 4.5 and 7.2.
Conjugation: In a separate vessel, dissolve the amine-containing molecule (1.1 equivalents) in a suitable reaction buffer (e.g., PBS, pH 7.2-7.5). Add the activated linker solution to the amine-containing molecule solution.
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
Quenching (Optional): To stop the reaction, add a quenching solution such as hydroxylamine to a final concentration of 10-50 mM and incubate for 15 minutes. This will hydrolyze any unreacted NHS-ester.
Purification: Purify the resulting conjugate using an appropriate method, such as reverse-phase HPLC or size-exclusion chromatography (SEC), to remove excess reagents and unconjugated starting materials.
Protocol 2: Fmoc Group Deprotection
This protocol details the removal of the Fmoc protecting group to expose the primary amine for subsequent conjugation steps.
Materials:
Fmoc-protected conjugate (from Protocol 1 or from SPPS)
Deprotection solution: 20% (v/v) piperidine in DMF.
DMF for washing
Procedure:
Initial Treatment: Add the 20% piperidine/DMF solution to the Fmoc-protected compound (if on a solid support, ensure the resin is fully submerged). Agitate the mixture at room temperature.
Incubation: A common procedure involves two treatments. First, agitate for 2-5 minutes, then drain the solution.
Second Treatment: Add a fresh portion of the deprotection solution and agitate for an additional 5-15 minutes at room temperature to ensure complete removal of the Fmoc group.
Washing: Drain the deprotection solution and wash the product thoroughly with DMF (at least 5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
The resulting amine-functionalized molecule is now ready for the next coupling step.
Protocol 3: Incorporation into Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines how to couple the linker's carboxylic acid to the N-terminal amine of a resin-bound peptide chain.
Materials:
Peptide-resin with a free N-terminal amine
Fmoc-NH-PEG5-CH2COOH
Coupling reagent (e.g., HATU, HBTU)
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Collidine)
Anhydrous DMF
Procedure:
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed according to Protocol 2 and the resin has been thoroughly washed with DMF.
Activation Solution: In a separate vial, dissolve Fmoc-NH-PEG5-CH2COOH (3-5 equivalents relative to resin loading) and a coupling reagent like HATU (3-5 equivalents) in DMF.
Activation: Add a base such as DIPEA (6-10 equivalents) to the activation solution and allow it to pre-activate for 1-2 minutes.
Coupling: Add the activated linker solution to the peptide-resin in the reaction vessel. Agitate the mixture at room temperature for 1-2 hours.
Monitoring (Optional): The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (beads remain colorless) indicates the successful consumption of all free amines.
Washing: After the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
The linker is now incorporated. The terminal Fmoc group on the linker can now be removed using Protocol 2 to continue peptide elongation or for a final conjugation step.
Visualizations
Below are diagrams illustrating key workflows and mechanisms relevant to the use of Fmoc-NH-PEG5-CH2COOH.
Caption: General workflow for synthesizing an Antibody-Drug Conjugate (ADC).
Caption: Workflow for incorporating the linker via Solid-Phase Peptide Synthesis.
Caption: Mechanism of action for an ADC with a non-cleavable linker.
Application Notes and Protocols: A Step-by-Step Guide for Conjugating a Peptide with Fmoc-NH-PEG5-CH2COOH
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a critical strategy to enhance the therapeutic pr...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a critical strategy to enhance the therapeutic properties of peptides and proteins. PEGylation can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend circulating half-life, improve solubility, and reduce immunogenicity.
This guide provides a detailed, step-by-step protocol for conjugating a peptide with Fmoc-NH-PEG5-CH2COOH, a heterobifunctional PEG linker. This linker contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid. The carboxylic acid is activated to react with primary amine groups on the peptide (such as the N-terminus or the side chain of a lysine (B10760008) residue), forming a stable amide bond. The Fmoc group, which is stable under acidic conditions but labile to bases, can be removed to expose a free amine for subsequent modifications if desired.
Materials and Reagents
Peptide: Lyophilized peptide with at least one primary amine group (N-terminus or Lysine side chain).
PEG Linker: Fmoc-NH-PEG5-CH2COOH
Activation/Coupling Reagents (Choose one system):
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide)
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
C18 column
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN)
Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) systems can also be used.
Analysis and Characterization:
LC-MS (Liquid Chromatography-Mass Spectrometry)
MALDI-TOF-MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry)
Experimental Protocol
This protocol outlines the conjugation of a peptide to the carboxylic acid end of the Fmoc-NH-PEG5-CH2COOH linker.
Step 1: Reagent Preparation
Peptide Solution: Dissolve the lyophilized peptide in a minimal amount of a suitable buffer or solvent (e.g., 50 mM sodium bicarbonate buffer, pH 8.0-8.5, or DMF). The final concentration will depend on the peptide's solubility.
PEG Linker Solution: Dissolve Fmoc-NH-PEG5-CH2COOH in anhydrous DMF to a known concentration (e.g., 100 mM).
Activation Reagent Solution: Prepare fresh solutions of the chosen coupling reagents (e.g., HATU and DIPEA) in anhydrous DMF immediately before use.
Step 2: Activation of Fmoc-NH-PEG5-CH2COOH
The carboxylic acid group on the PEG linker must be activated to form a reactive ester that will readily couple with the peptide's primary amines.
In a clean reaction vessel, add the Fmoc-NH-PEG5-CH2COOH solution.
Add 1.0 to 1.2 equivalents of the activation reagent (e.g., HATU).
Add 2.0 equivalents of DIPEA.
Allow the activation reaction to proceed for 15-20 minutes at room temperature.
Step 3: Conjugation to the Peptide
Add the activated PEG linker solution dropwise to the peptide solution from Step 1. A typical molar ratio is 1.5 to 5 equivalents of the activated PEG linker to 1 equivalent of the peptide.
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. The optimal reaction time should be determined empirically.
Monitor the reaction progress by taking small aliquots and analyzing them via RP-HPLC or LC-MS. Look for the appearance of a new peak corresponding to the PEGylated peptide and the disappearance of the starting peptide peak.
Step 4: Purification of the PEGylated Peptide
After the reaction, the mixture will contain the desired PEGylated peptide, unreacted peptide, excess PEG linker, and coupling byproducts. Purification is essential to isolate the final product.
Quench the Reaction: Add a small amount of a quenching reagent like hydroxylamine or glycine to react with any remaining activated PEG linker.
Primary Purification (RP-HPLC):
Dilute the reaction mixture with Mobile Phase A.
Inject the mixture onto a C18 RP-HPLC column.
Elute the components using a gradient of Mobile Phase B (e.g., 5% to 95% ACN over 30-40 minutes).
Collect fractions corresponding to the PEGylated peptide peak, which will typically elute later than the unmodified peptide due to the increased hydrophobicity of the Fmoc group.
Alternative Purification Methods:
Size Exclusion Chromatography (SEC): This method is effective for separating the higher molecular weight PEGylated peptide from smaller molecules like unreacted PEG linker and byproducts.
Ion Exchange Chromatography (IEX): IEX can separate molecules based on charge differences between the native peptide and the PEGylated conjugate.
Step 5: Characterization of the Conjugate
Confirm the identity and purity of the final product.
Mass Spectrometry: Use LC-MS or MALDI-TOF-MS to confirm the successful conjugation by observing the expected mass increase corresponding to the addition of the Fmoc-NH-PEG5-CH2COOH moiety (Molecular Weight: 517.6 g/mol ).
HPLC Analysis: Assess the purity of the final product by injecting a small sample onto an analytical RP-HPLC column. A single, sharp peak is indicative of high purity.
Step 6 (Optional): Fmoc-Group Deprotection
If the terminal amine of the PEG linker is required for further conjugation, the Fmoc protecting group can be removed.
Dissolve the
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Preventing Peptide Aggregation with Fmoc-NH-PEG5-CH2COOH
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to peptid...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to peptide aggregation, with a specific focus on the use of Fmoc-NH-PEG5-CH2COOH as an effective countermeasure.
Troubleshooting Guides
This section addresses specific issues that may arise during SPPS due to peptide aggregation and provides actionable solutions involving the strategic use of Fmoc-NH-PEG5-CH2COOH.
Q1: My Fmoc-deprotection reaction is slow or incomplete, and UV monitoring shows peak broadening. What is happening and how can I fix it?
A: These are classic signs of on-resin peptide aggregation. The growing peptide chains are likely forming secondary structures, such as β-sheets, through inter-chain hydrogen bonding. This physically blocks the reactive sites, preventing the deprotection reagent (e.g., piperidine) from efficiently accessing the N-terminal Fmoc group.
Solution:
Incorporating a flexible, hydrophilic spacer like Fmoc-NH-PEG5-CH2COOH can disrupt this secondary structure formation. The polyethylene (B3416737) glycol (PEG) chain is highly hydrophilic and acts as a "spacer," physically separating the aggregating peptide chains and improving solvation of the peptide-resin complex.
Recommended Action:
If you are synthesizing a known "difficult" or hydrophobic sequence, proactively plan to introduce Fmoc-NH-PEG5-CH2COOH after a certain number of residues (typically every 6-10 amino acids) in the problematic region. If the problem arises unexpectedly, you may need to restart the synthesis and incorporate the PEG linker.
Q2: My coupling reaction has failed, or the Kaiser/TNBS test indicates an incomplete reaction despite using a strong coupling agent like HBTU/PyBOP. What should I do?
A: This failure is also a strong indicator of severe aggregation. The aggregated peptide chains on the resin prevent the activated amino acid from reaching the free N-terminus of the growing peptide. This leads to deletion sequences and a final product with low purity.
Solution:
While a "double coupling" might be a first step, it often fails in cases of severe aggregation. The most effective solution is to modify the peptide backbone to prevent the aggregation from occurring in the first place. By incorporating Fmoc-NH-PEG5-CH2COOH into the sequence, its PEG chain disrupts the hydrogen bonding network responsible for aggregation, making the N-terminus accessible again.
Recommended Action:
For the current synthesis, you can attempt to improve solvation by switching to a solvent like N-Methyl-2-pyrrolidone (NMP) or using chaotropic salts. However, for future syntheses of the same or similar peptides, incorporating one or more Fmoc-NH-PEG5-CH2COOH units is a more robust strategy.
Q3: The resin bed in my reaction vessel has shrunk and is not swelling properly. Why is this happening?
A: A noticeable decrease in resin volume, or poor swelling, is a direct physical manifestation of peptide aggregation. The peptide chains are collapsing upon themselves and the resin support, squeezing out solvent and preventing the resin beads from swelling properly. This state severely restricts the diffusion of reagents, leading to failed synthesis steps.
Solution:
Using hydrophilic modifiers is a key strategy to overcome this. Incorporating Fmoc-NH-PEG5-CH2COOH introduces a highly hydrophilic PEG chain that helps maintain a favorable solvation state around the peptide, preventing collapse and promoting resin swelling. Alternatively, using a PEG-based resin from the start (e.g., TentaGel) can also improve solvation and reduce aggregation.
Recommended Action:
Evaluate your peptide sequence for hydrophobic stretches. If significant aggregation is anticipated, begin the synthesis on a PEG-based resin and/or plan to include Fmoc-NH-PEG5-CH2COOH linkers within the sequence.
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-NH-PEG5-CH2COOH?
A: Fmoc-NH-PEG5-CH2COOH is a heterobifunctional linker molecule. It consists of:
An Fmoc-protected amine (Fmoc-NH-) : This allows it to be used just like a standard Fmoc-amino acid in SPPS. The Fmoc group is removed under standard basic conditions (e.g., 20% piperidine (B6355638) in DMF) to reveal a free amine for the next coupling step.
A polyethylene glycol spacer (-PEG5-) : This is a flexible, hydrophilic chain of five PEG units that increases the solubility of the growing peptide.
A carboxymethyl group (-CH2COOH) : This carboxylic acid end allows it to be activated and coupled to the N-terminus of the growing peptide chain on the resin.
**Q2: How exactly
Optimization
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of PEG Linkers
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding incom...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding incomplete Nα-Fmoc deprotection, with a specific focus on challenges encountered when working with polyethylene (B3416737) glycol (PEG) linkers in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and why is it a concern, particularly with PEG linkers?
Incomplete Fmoc deprotection is the failure to fully remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of a growing peptide chain attached to a solid support. This is a critical issue in SPPS because a persistent Fmoc group will block the subsequent amino acid coupling step, leading to the formation of deletion sequences (peptides missing one or more amino acids). These truncated impurities can be challenging to separate from the desired full-length peptide, resulting in lower overall yield and purity of the final product.
When working with PEG linkers, the hydrophilic and flexible nature of the PEG chain can introduce unique challenges. The PEG chain itself can create a microenvironment around the N-terminus that may hinder the access of the deprotection reagent, potentially leading to a higher incidence of incomplete deprotection, especially with longer PEG chains or in cases of peptide aggregation.
Q2: What are the primary causes of incomplete Fmoc deprotection on PEGylated supports?
Several factors can contribute to inefficient Fmoc removal on PEG linkers:
Steric Hindrance: The PEG linker, particularly if long or branched, can sterically hinder the approach of the deprotection reagent (e.g., piperidine) to the N-terminal Fmoc group. This is especially problematic with bulky or sterically hindered amino acids at the N-terminus.
Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate and form secondary structures like β-sheets.[1] This aggregation can be exacerbated by the presence of the PEG linker, making the peptide resin less permeable to solvents and reagents, thus impeding Fmoc removal.[1]
Poor Resin Swelling: Inadequate swelling of the PEG-polystyrene (PEG-PS) resin can lead to peptide chains being in close proximity, creating steric hindrance and limiting reagent access. While PEG-PS supports are known for their good swelling properties in a variety of solvents, ensuring complete solvation is crucial.[2]
Suboptimal Reagent Conditions: The use of degraded or low-quality deprotection reagents, such as old piperidine (B6355638), can lead to reduced deprotection efficiency. Similarly, insufficient reaction time or concentration of the deprotection solution can result in incomplete Fmoc removal.
Difficult Sequences: Certain peptide sequences, such as homo-oligomers of leucine (B10760876) or alanine, are inherently prone to aggregation and can present challenges for Fmoc deprotection regardless of the linker used.[1]
Q3: How can I detect incomplete Fmoc deprotection on my PEGylated peptide-resin?
Several methods can be employed to monitor the completeness of the Fmoc deprotection step:
Kaiser Test (Ninhydrin Test): This is a widely used qualitative colorimetric test to detect the presence of free primary amines on the resin. A positive result (blue or purple beads) after the deprotection step indicates successful Fmoc removal. A negative result (yellow or colorless beads) suggests that the Fmoc group is still attached.
UV-Vis Spectrophotometry: The removal of the Fmoc group by piperidine liberates dibenzofulvene (DBF), which forms an adduct with piperidine that has a characteristic UV absorbance around 301 nm. By monitoring the absorbance of the filtrate from the deprotection step, you can quantify the amount of Fmoc group removed. A lower than expected absorbance indicates incomplete deprotection. Automated peptide synthesizers often use this method for real-time monitoring.
Mass Spectrometry (MS) of a Test Cleavage: A small amount of the peptide-resin can be cleaved and analyzed by mass spectrometry. The presence of a significant peak corresponding to the Fmoc-protected peptide is a direct indication of incomplete deprotection.
Troubleshooting Guide
If you suspect incomplete Fmoc deprotection of your PEG-linked peptide, follow this troubleshooting guide.
Issue 1: Negative Kaiser Test (Yellow Beads) After Deprotection
A negative Kaiser test indicates the absence of free primary amines, meaning the Fmoc group has not been removed.
dot
Caption: Troubleshooting workflow for a negative Kaiser test.
Recommended Solutions:
Perform a Double Deprotection: Immediately repeat the deprotection step with a fresh solution of 20% piperidine in DMF. Agitate for the standard duration.
Increase Deprotection Time: For known "difficult" sequences or when using long PEG linkers, extend the deprotection time. A second deprotection step of 15-30 minutes can be beneficial.
Use a Stronger Deprotection Cocktail: For particularly stubborn deprotections, consider using a stronger base. A common and effective alternative is the addition of 1-2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the 20% piperidine/DMF solution.[3]
Caution: DBU is a very strong, non-nucleophilic base and should be used judiciously as it can promote side reactions such as aspartimide formation.
Issue 2: Consistently Low or Incomplete Deprotection Indicated by UV Monitoring
If real-time UV monitoring of the Fmoc-adduct release shows a plateau at a low level or fails to return to baseline, it suggests an ongoing issue with deprotection efficiency.
dot
Caption: Logical workflow for addressing low UV monitoring signals.
Recommended Solutions:
Verify Reagent Quality: Ensure that the piperidine and DMF are of high quality and have not degraded. Use freshly prepared deprotection solutions.
Optimize Resin Swelling: Before the first deprotection, ensure the PEG-resin is fully swollen. Allow the resin to swell in DMF or N-methyl-2-pyrrolidone (NMP) for at least 30-60 minutes. NMP can be a better solvent for disrupting peptide aggregation.
Address Peptide Aggregation:
Chaotropic Agents: Consider adding chaotropic agents like LiCl to the deprotection solution to disrupt secondary structures.
Pseudoproline Dipeptides: For known difficult sequences, the incorporation of pseudoproline dipeptides can introduce a "kink" in the peptide backbone, disrupting aggregation.
Elevated Temperature: Performing the synthesis at a slightly elevated temperature (e.g., 40-60°C) can help to disrupt aggregates and improve reagent diffusion.
Data Presentation
The efficiency of Fmoc deprotection can be influenced by the choice of the deprotection reagent. The following table summarizes the deprotection kinetics for different reagents on a sterically hindered amino acid, providing a basis for selecting an appropriate reagent for challenging deprotections.
Table 1: Deprotection Kinetics for Fmoc-L-Arginine(Pbf)-OH with Various Reagents
Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Small glass test tubes.
Heating block or water bath at 100°C.
Peptide-resin sample.
Procedure:
Take a small sample of resin beads (approximately 5-10 mg) from the reaction vessel and place them in a small glass test tube.
Wash the resin beads thoroughly with DMF and then with ethanol to remove any residual reagents.
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
Heat the test tube at 100°C for 5 minutes.
Observe the color of the beads and the solution.
Interpretation of Results:
Dark Blue/Purple Beads and Solution: Positive result, indicating the presence of free primary amines (successful deprotection).
Yellow/Colorless Beads and Solution: Negative result, indicating the absence of free primary amines (incomplete deprotection).
Brownish-Red Color: This is typical for N-terminal proline residues.
Protocol 2: Quantitative Monitoring of Fmoc Deprotection by UV-Vis Spectrophotometry
This protocol allows for the quantitative determination of Fmoc group removal by measuring the UV absorbance of the dibenzofulvene-piperidine adduct.
Materials:
UV-Vis Spectrophotometer.
Quartz cuvettes.
Volumetric flasks.
Filtrate from the Fmoc deprotection step.
Deprotection solvent (e.g., 20% piperidine in DMF) for use as a blank and for dilutions.
Procedure:
Collect the entire filtrate from the Fmoc deprotection step in a volumetric flask of a known volume.
If necessary, dilute the filtrate with the deprotection solvent to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
Use the deprotection solvent as a blank to zero the spectrophotometer.
Measure the absorbance of the diluted filtrate at the wavelength of maximum absorbance for the dibenzofulvene-piperidine adduct (typically around 301 nm).
Calculate the resin loading or the extent of deprotection using the Beer-Lambert law (A = εcl), where:
A is the measured absorbance.
ε is the molar extinction coefficient of the adduct (a commonly cited value is 7800 M⁻¹cm⁻¹ at 301 nm, but this should be determined for your specific conditions).
c is the concentration of the adduct.
l is the path length of the cuvette (typically 1 cm).
dot
Caption: Workflow for quantitative UV monitoring of Fmoc deprotection.
Technical Support Center: Optimizing EDC/NHS Coupling with Fmoc-PEG-Acid
Welcome to the technical support center for optimizing your EDC/NHS coupling reactions involving Fmoc-PEG-acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot co...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for optimizing your EDC/NHS coupling reactions involving Fmoc-PEG-acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their conjugation experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during your EDC/NHS coupling reactions.
Issue 1: Low or No Coupling Yield
This is one of the most frequently encountered problems in EDC/NHS chemistry. The root cause can often be traced to reaction conditions or the quality of the reagents.
Potential Cause & Recommended Action
Potential Cause
Recommended Action
Suboptimal pH
Verify the pH of your reaction buffers. The activation of the carboxyl group on Fmoc-PEG-acid with EDC is most efficient in a slightly acidic environment (pH 4.5-6.0). The subsequent coupling to the primary amine is favored at a more neutral to slightly basic pH (pH 7.0-8.5). Consider a two-step protocol where activation is performed at the lower pH, followed by an adjustment to the higher pH for the coupling step.[1][2][3]
Inactive Reagents
EDC and NHS are sensitive to moisture.[1] Ensure you are using fresh, high-quality reagents. Store them desiccated at -20°C.[1] Before use, allow the vials to warm to room temperature to prevent condensation.[1] It is best to prepare EDC and NHS solutions immediately before use.[2]
Inappropriate Buffer
Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with your intended reaction.[1][2] For the activation step, use a non-amine, non-carboxylate buffer like MES (2-(N-morpholino)ethanesulfonic acid).[1][2][4] For the coupling step, phosphate-buffered saline (PBS) or borate (B1201080) buffer are suitable choices.[1]
Hydrolysis of Intermediates
The O-acylisourea intermediate formed by EDC and the subsequent NHS ester are both susceptible to hydrolysis in aqueous solutions.[4][5][6] Perform the reaction steps as promptly as possible. The addition of NHS or its water-soluble analog, Sulfo-NHS, helps to create a more stable amine-reactive intermediate compared to the O-acylisourea intermediate alone.[4][5][6]
Suboptimal Molar Ratios
The ideal molar ratio of EDC and NHS to your Fmoc-PEG-acid can vary. A common starting point is to use a molar excess of EDC and NHS. Ratios ranging from a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups have been suggested.[1] Optimization of these ratios is often necessary.
Issue 2: Precipitation During the Reaction
Precipitation of your molecules of interest during the coupling reaction can lead to a significant decrease in yield.
Potential Cause & Recommended Action
Potential Cause
Recommended Action
Protein Aggregation
Changes in pH or the addition of reagents can sometimes cause proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers. A buffer exchange step might be necessary to ensure compatibility.[1]
High EDC Concentration
In some instances, a very high concentration of EDC can lead to precipitation.[1] If you are using a large excess of EDC and observe precipitation, try reducing the concentration.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for EDC/NHS coupling reactions?
A1: The EDC/NHS coupling reaction consists of two steps, each with its own optimal pH range.
Activation Step: The activation of the carboxyl group on your Fmoc-PEG-acid with EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0 .[1][2]
Coupling Step: The subsequent reaction of the NHS-activated molecule with a primary amine is most efficient at a physiological to slightly basic pH, ranging from 7.0 to 8.5 .[1][2]
For a two-step protocol, it is recommended to perform the activation in a buffer like MES at pH 5.0-6.0, and then raise the pH to 7.2-7.5 for the coupling step with your amine-containing molecule.[1][3]
Q2: What are the recommended buffers for this reaction?
A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the desired reaction.[1][2]
Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and effective choice.[1][2][4]
Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is frequently used.[1] Other suitable options include borate buffer or sodium bicarbonate buffer.[1]
Q3: How should I prepare and store my EDC and NHS reagents?
A3: Both EDC and NHS are sensitive to moisture and should be handled carefully to maintain their activity.[1]
Storage: Store EDC and NHS desiccated at -20°C.[1]
Handling: Before opening, allow the reagent vials to warm to room temperature to prevent condensation.[1] Once opened, use the necessary amount and promptly reseal and store the vial under dry conditions. For frequent use, consider preparing single-use aliquots.
Q4: What is the recommended molar ratio of EDC and NHS to my Fmoc-PEG-acid?
A4: The optimal molar ratio can depend on the specific molecules being coupled. However, a common starting point is to use a molar excess of EDC and NHS relative to the carboxyl-containing Fmoc-PEG-acid. A frequently suggested starting ratio is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups.[1] It is often necessary to optimize these ratios to achieve the highest coupling efficiency.
Experimental Protocols
Two-Step EDC/NHS Coupling Protocol for Fmoc-PEG-Acid
This protocol describes a general two-step process for conjugating an Fmoc-PEG-acid to an amine-containing molecule.
Materials:
Fmoc-PEG-acid
Amine-containing molecule
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
NHS (N-hydroxysuccinimide) or Sulfo-NHS
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[3]
Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening the vials.[3]
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.[2]
Dissolve the Fmoc-PEG-acid in the Activation Buffer.
Dissolve the amine-containing molecule in the Coupling Buffer.
Activation of Fmoc-PEG-Acid:
Add EDC and NHS/Sulfo-NHS to the solution of Fmoc-PEG-acid. A common starting point is a final concentration of 2 mM EDC and 5 mM Sulfo-NHS.[2]
Incubate for 15-30 minutes at room temperature with gentle mixing.[2]
Removal of Excess Activation Reagents (Recommended):
To prevent unwanted side reactions, remove excess EDC and NHS/Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.[3] This will also serve to adjust the pH for the coupling step.
Coupling to Amine-Containing Molecule:
If a desalting column was not used, adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.[2][3]
Add the amine-containing molecule to the activated Fmoc-PEG-acid solution.
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[2]
Quenching the Reaction (Optional):
To stop the reaction and block any remaining active NHS-esters, add a quenching solution (e.g., hydroxylamine to a final concentration of 10-50 mM) and incubate for 15-30 minutes.[1]
Purification:
Purify the final conjugate using an appropriate method, such as size exclusion chromatography or dialysis, to remove unreacted molecules and byproducts.
Technical Support Center: Purification of Fmoc-NH-PEG5-CH2COOH Conjugates
Welcome to the technical support center for the purification of Fmoc-NH-PEG5-CH2COOH conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidan...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the purification of Fmoc-NH-PEG5-CH2COOH conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these specific PEGylated molecules.
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-NH-PEG5-CH2COOH and what is it used for?
Fmoc-NH-PEG5-CH2COOH is a heterobifunctional linker molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine group and a terminal carboxylic acid. The PEG5 (pentaethylene glycol) spacer is hydrophilic and increases the solubility of the conjugate in aqueous media.[1] This linker is commonly used in bioconjugation and peptide synthesis to connect molecules, such as peptides, proteins, or small molecule drugs.[1] The carboxylic acid end can be activated (e.g., with EDC and NHS) to react with primary amines, while the Fmoc group can be removed under basic conditions to expose a free amine for further conjugation.[1]
Q2: What are the most common methods for purifying conjugates of Fmoc-NH-PEG5-CH2COOH?
The most common and effective purification methods for these types of conjugates are chromatography-based. These include:
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard and most powerful technique for purifying peptides and their conjugates.[2] Separation is based on the hydrophobicity of the molecules.[2]
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size. It is particularly useful for removing small, unreacted PEG linkers from much larger conjugated biomolecules.
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. It can be effective in separating PEGylated species from their un-PEGylated counterparts due to the shielding of charges by the PEG chain.
Non-chromatographic methods like dialysis and ultrafiltration/diafiltration can also be used, especially for removing small molecule impurities from large protein conjugates.
Q3: What are the major challenges in purifying these conjugates?
The primary challenges in purifying Fmoc-NH-PEG5-CH2COOH conjugates include:
Separating the desired conjugate from unreacted starting materials: This involves removing excess Fmoc-NH-PEG5-CH2COOH and the unconjugated substrate molecule.
Resolving different PEGylated species: If multiple reaction sites are available on the substrate, it can be difficult to separate mono-, di-, and multi-PEGylated products.
Removing reaction byproducts: The coupling reaction itself can generate byproducts that need to be removed.
Low recovery of the purified conjugate: The conjugate may be lost during purification due to adsorption to the chromatography column or degradation.
Product aggregation: PEGylated molecules can sometimes aggregate after purification.
Q4: How can I stop the conjugation reaction before purification?
If you are using EDC/NHS chemistry to couple the carboxylic acid of the PEG linker to an amine, the reaction can be quenched by adding a reagent with a primary amine. Common quenching agents include Tris buffer, glycine, or ethanolamine. These will react with any remaining active NHS esters on the PEG linker, rendering them inert. Alternatively, adding hydroxylamine (B1172632) can hydrolyze non-reacted NHS esters.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of Fmoc-NH-PEG5-CH2COOH conjugates.
Problem
Potential Cause
Recommended Solution
Low Recovery of Purified Conjugate
Adsorption to the column: The conjugate may be irreversibly binding to the stationary phase.
Try a different column chemistry (e.g., C8 instead of C18 for RP-HPLC) or modify the mobile phase to reduce non-specific binding.
Product degradation: The conjugate may be unstable under the purification conditions (e.g., pH, temperature).
Investigate the stability of your conjugate at different pH values and temperatures. Consider using a faster purification method or adding stabilizers to your buffers.
Precipitation on the column: The conjugate may be precipitating due to the mobile phase composition.
Ensure the conjugate is soluble in the mobile phase throughout the entire gradient.
Poor Separation of Conjugate and Starting Material
Inappropriate HPLC column: For RP-HPLC, the column's stationary phase (e.g., C18, C8) and pore size may not be suitable for your conjugate.
Select a column with a suitable stationary phase and pore size based on the properties of your conjugate.
Suboptimal gradient elution: The gradient profile may be too steep, leading to co-elution.
Optimize the gradient. A shallower gradient around the elution time of the components of interest can improve resolution.
Incorrect mobile phase: The composition of the mobile phase can significantly impact separation.
For RP-HPLC, vary the percentage of the organic solvent (e.g., acetonitrile) and the type of ion-pairing agent (e.g., trifluoroacetic acid - TFA).
Presence of Unexpected Peaks in the Final Product
Reaction byproducts: The conjugation reaction may have produced side products. A common byproduct of EDC coupling is the formation of an N-acylisourea if it does not react with the amine.
Use LC-MS to identify these impurities. Optimize the reaction conditions (e.g., stoichiometry, pH, reaction time) to minimize their formation.
Degradation products: The conjugate or starting materials may have degraded during the reaction or purification.
Analyze the stability of all components under the experimental conditions. Perform all purification steps at a low temperature (e.g., 4°C) to minimize degradation.
Contaminants from reagents or solvents: Impurities in your reagents or solvents can appear as extra peaks.
Ensure the use of high-purity reagents and solvents. Run blank injections to check for system-related peaks.
Product Aggregation After Purification
Harsh purification conditions: High pressure during chromatography or inappropriate buffer conditions can induce aggregation.
Reduce the flow rate to lower the pressure. Screen different buffer conditions (pH, ionic strength) for optimal stability of your conjugate.
Instability of the PEGylated molecule: The PEGylation may have altered the stability of your molecule.
Perform all purification steps at a low temperature (e.g., 4°C).
Experimental Protocols
Representative RP-HPLC Purification Protocol for a Fmoc-NH-PEG5-Peptide Conjugate
This protocol provides a general starting point for the purification of a peptide conjugated with Fmoc-NH-PEG5-CH2COOH. Optimization will be required based on the specific properties of the peptide.
1. Sample Preparation:
After the conjugation reaction, quench the reaction if necessary.
Acidify the crude reaction mixture with an appropriate acid (e.g., 10% TFA in water) to a pH of 2-3.
Centrifuge the sample to pellet any precipitated byproducts (e.g., urea (B33335) from EDC).
Filter the supernatant through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
HPLC System: A preparative or semi-preparative HPLC system with a UV detector.
Column: A C18 reversed-phase column (e.g., 10 µm particle size, 120 Å pore size, 250 x 10 mm).
Mobile Phase A: 0.1% TFA in water.
Mobile Phase B: 0.1% TFA in acetonitrile.
Gradient: A linear gradient from 5% to 65% B over 40 minutes (this should be optimized).
Flow Rate: 4 mL/min.
Detection: 220 nm and 280 nm.
3. Purification Procedure:
Equilibrate the column with 5% B for at least 15 minutes.
Inject the prepared sample onto the column.
Run the gradient and collect fractions (e.g., 2 mL per fraction).
Analyze the collected fractions by analytical HPLC to identify those containing the pure product.
Pool the pure fractions and lyophilize to obtain the purified conjugate as a powder.
Quantitative Data Summary
The following table presents hypothetical data for the purification of a Fmoc-NH-PEG5-peptide conjugate to illustrate typical outcomes. Actual results will vary depending on the specific conjugate and purification conditions.
Purification Stage
Total Amount (mg)
Purity (%)
Yield (%)
Crude Product
100
45
100
After RP-HPLC
35
>98
35
Visualizations
Caption: Experimental workflow for the purification of Fmoc-NH-PEG5-CH2COOH conjugates.
Caption: Troubleshooting logic for purification issues of Fmoc-NH-PEG5-CH2COOH conjugates.
Technical Support Center: Strategies to Minimize Steric Hindrance in Bioconjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance in b...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation?
A: Steric hindrance refers to the spatial arrangement of atoms or groups that physically obstructs a chemical reaction.[1] In bioconjugation, this occurs when the three-dimensional structure of a biomolecule (like a protein) or the bulky nature of a payload molecule prevents the desired chemical linkage from forming efficiently at a target site.[1][2] This can happen if the target amino acid is buried within the protein's structure or shielded by other parts of the molecule.[1]
Q2: What are the common signs that steric hindrance is impacting my experiment?
A: Several common indicators suggest that steric hindrance may be negatively affecting your bioconjugation reaction:
Low Reaction Yields: The quantity of the final desired bioconjugate is significantly lower than expected.[1]
Lack of Site-Specificity: The conjugation occurs at unintended, more accessible sites on the biomolecule's surface, leading to a heterogeneous mixture of products.
Incomplete Conjugation: A large fraction of the starting biomolecule remains unconjugated, even when using an excess of the labeling reagent.
Protein Aggregation or Precipitation: Modification at easily accessible sites can alter the protein's surface properties, leading to aggregation and precipitation.
Q3: How does the length and structure of a linker, like PEG, affect steric hindrance?
A: The length and structure of a linker are critical factors in managing steric hindrance:
Too Short: A short linker may not provide enough separation between the two molecules being conjugated, leading to a "steric clash" that can prevent the reaction or reduce the biological activity of the final conjugate.
Too Long: An excessively long linker can sometimes wrap around the biomolecule, blocking the reactive site or interfering with the biomolecule's function.
Linear vs. Branched: Linear linkers often exhibit more predictable behavior and may present less steric hindrance compared to branched linkers. However, branched linkers can be advantageous for increasing the hydrodynamic radius of a molecule, which can prolong its circulation time in vivo. The optimal choice depends heavily on the specific application.
Q4: What are site-specific conjugation methods and how do they help avoid steric hindrance?
A: Site-specific conjugation methods provide precise control over where a payload is attached to a biomolecule. This allows researchers to choose a conjugation site that is known to be accessible and distant from functionally important regions, thereby avoiding steric hindrance. Key techniques include:
Engineered Cysteines: Introducing a uniquely reactive cysteine residue at a specific, solvent-accessible location on the protein surface.
Unnatural Amino Acid (UAA) Incorporation: Genetically encoding a UAA with a bioorthogonal reactive group (one that doesn't react with native functional groups) at the desired position.
Enzymatic Ligation: Using enzymes like Sortase or SpyCatcher/SpyTag to form a covalent bond at a specific recognition sequence engineered into the protein.
Glycan Engineering: Modifying the sugar molecules (glycans) on a glycoprotein (B1211001) to create a unique reactive handle away from the protein backbone.
Troubleshooting Guides
This section provides solutions to common problems encountered during bioconjugation that may be caused by steric hindrance.
Problem 1: Low or No Conjugation Yield
Low yield is a frequent issue where the amount of final product is insufficient. The following workflow and table can help diagnose and solve the problem.
Troubleshooting Workflow for Low Conjugation Yield
Caption: A decision tree for troubleshooting low bioconjugation yield.
Possible Cause
Recommended Solution
Inaccessible Reactive Site
The target amino acid (e.g., lysine (B10760008), cysteine) is buried within the protein's 3D structure or shielded by neighboring residues.
Steric Clash Between Partners
Both the biomolecule and the payload are large, preventing their reactive groups from coming into close proximity.
Suboptimal Reaction Conditions
Reaction conditions such as pH, temperature, or buffer composition are hindering the reaction.
Problem 2: Reduced Biological Activity of the Conjugate
Sometimes conjugation is successful, but the final product has lost its intended biological function.
Logical Flow for Diagnosing Activity Loss
Caption: Diagnostic flow for loss of bioactivity post-conjugation.
Possible Cause
Recommended Solution
Modification Near Active Site
The conjugation has occurred on or near a critical residue in an enzyme's active site or a protein's binding interface, blocking its function.
Conformational Changes
The attached molecule induces a change in the protein's 3D structure, rendering it inactive.
Payload Interference
The conjugated payload itself sterically hinders the biomolecule from interacting with its target.
Data Presentation: Impact of Linker Properties
Quantitative data is essential for making informed decisions when designing a bioconjugation strategy. The following tables summarize the impact of linker length and structure on key outcomes.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
PEG Linker Length
Clearance Rate (mL/kg/day)
Fold Change vs. Non-PEGylated
No PEG
~8.5
1.0x
PEG4
~6.0
0.7x
PEG8
~4.2
0.5x
PEG12
~3.0
0.35x
Data synthesized from a study on a non-binding IgG conjugated to MMAE with a Drug-to-Antibody Ratio (DAR) of 8. Longer PEG chains increase the hydrodynamic size, reducing renal clearance.
Table 2: Effect of PEG Linker Length on Receptor Binding Affinity
Linker
IC50 (nM)
Interpretation
PEG2
1.5 ± 0.2
Higher Affinity
PEG3
1.9 ± 0.3
PEG4
2.5 ± 0.4
PEG5
3.1 ± 0.5
Lower Affinity
Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this specific system, shorter linkers resulted in a lower IC50 value (higher binding affinity), suggesting a more constrained conformation was beneficial for this particular receptor-ligand interaction.
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation using an NHS-Ester-PEG Linker
This protocol describes a method for conjugating an NHS-ester functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.
Workflow for NHS-Ester-PEG Conjugation
Caption: Workflow for NHS-Ester-PEG18 conjugation to a protein.
Quenching buffer (optional, e.g., 1 M Tris or Glycine, pH 8.0)
Purification equipment (e.g., size exclusion chromatography column or dialysis cassette)
Methodology:
Prepare the Protein: Dissolve the protein in the amine-free buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (like Tris) which will compete in the reaction.
Prepare the PEG-NHS Ester: Immediately before starting the reaction, dissolve the NHS-Ester-PEG linker in anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL). NHS esters are susceptible to hydrolysis in aqueous environments.
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester solution to the protein solution. Mix gently by pipetting or slow vortexing. The optimal molar ratio may need to be determined empirically.
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The lower temperature may be preferable to maintain protein stability.
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. This will react with and consume any remaining NHS esters. Incubate for 15-30 minutes.
Purification: Remove excess, unreacted PEG linker and reaction byproducts using size exclusion chromatography (SEC), dialysis, or a desalting column.
Characterization: Analyze the purified conjugate using SDS-PAGE (to observe the mass shift), mass spectrometry (to confirm conjugation and determine the distribution of species), and HPLC (to assess purity).
Protocol 2: Site-Directed Mutagenesis to Introduce a Reactive Cysteine
This protocol outlines a general method for introducing a cysteine residue at a specific site on a protein to serve as a handle for thiol-specific conjugation.
Materials:
Plasmid DNA containing the gene of interest
Mutagenic primers (forward and reverse) designed to change a specific codon to Cysteine (TGC or TGT)
High-fidelity DNA polymerase (e.g., Pfu)
dNTPs
DpnI restriction enzyme
Competent E. coli cells
Methodology:
Primer Design: Design primers that are complementary to the target sequence but contain a mismatch at the desired codon to change it to a cysteine codon.
PCR Amplification: Set up a PCR reaction using a high-fidelity DNA polymerase to minimize secondary mutations. Use a low amount of template plasmid DNA (e.g., 5-50 ng) and perform 12-18 cycles of amplification to create copies of the plasmid containing the desired mutation.
Template Digestion: After PCR, treat the reaction mixture with the DpnI enzyme. DpnI specifically digests the methylated parental (non-mutated) DNA template, leaving only the newly synthesized, mutated plasmid.
Transformation: Transform the DpnI-treated DNA into competent E. coli cells. Plate on appropriate antibiotic selection plates.
Verification and Expression: Isolate plasmid DNA from the resulting colonies and verify the mutation via DNA sequencing. Once confirmed, the new plasmid can be used to express the mutant protein, which will now contain a reactive cysteine at the engineered site, ready for conjugation with a maleimide- or haloacetamide-functionalized linker.
A Comparative Guide to Fmoc-NH-PEG5-CH2COOH and Other PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals In the landscape of advanced therapeutics, particularly in the development of antibody-drug conjugates (ADCs) and PEGylated proteins or peptides, the choice...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, particularly in the development of antibody-drug conjugates (ADCs) and PEGylated proteins or peptides, the choice of a linker is a critical determinant of the final product's efficacy, stability, and pharmacokinetic profile. Polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools for improving the physicochemical properties of biomolecules. This guide provides a comprehensive comparison of Fmoc-NH-PEG5-CH2COOH with other commonly used PEG linkers, supported by experimental data and detailed methodologies to inform rational drug design.
Introduction to Fmoc-NH-PEG5-CH2COOH
Fmoc-NH-PEG5-CH2COOH is a heterobifunctional, monodisperse PEG linker characterized by a five-unit polyethylene glycol chain.[1][2] This structure imparts a balance of hydrophilicity and defined spacer length. The linker possesses two key functional groups:
Fmoc-protected amine: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, commonly employed in solid-phase peptide synthesis (SPPS).[1][3][4] Its removal under mild basic conditions, such as with piperidine (B6355638), reveals a primary amine that can be used for subsequent conjugation.
Terminal carboxylic acid: This group can be activated to react with primary amines, such as those on the side chain of lysine (B10760008) residues or the N-terminus of a protein or peptide, to form a stable amide bond.
The discrete length of the PEG5 chain enhances aqueous solubility of the conjugate, which can be advantageous for hydrophobic drugs or peptides.
Comparison of PEG Linker Chemistries
The versatility of PEG linkers stems from the variety of available reactive end groups, each with its own reaction mechanism, efficiency, and stability of the resulting conjugate. This section compares Fmoc-NH-PEG5-CH2COOH, as a representative of amine-reactive linkers forming amide bonds, with other prevalent linker types.
Data Presentation: Performance Comparison of PEG Linkers
Potential for retro-Michael addition leading to linker cleavage, especially in the presence of endogenous thiols.
NHS-Ester-PEG
N-Hydroxysuccinimide Ester
Primary Amine (e.g., Lysine)
Amide
High
Very High
High reactivity with amines, well-established chemistry
NHS esters are susceptible to hydrolysis in aqueous solutions.
Azide/Alkyne-PEG (Click Chemistry)
Azide, Alkyne (e.g., DBCO, BCN)
Alkyne, Azide
Triazole
Very High
Very High
Bioorthogonal, high specificity, high yield
May require a copper catalyst (CuAAC), which can be toxic to cells, though copper-free methods (SPAAC) are available.
Impact of PEG Linker Properties on Conjugate Performance
The choice of PEG linker extends beyond the reactive chemistry to include properties like chain length and architecture, which significantly influence the therapeutic performance of the conjugate.
Data Presentation: Impact of PEG Chain Length on Antibody-Drug Conjugate (ADC) Properties
Property
Shorter PEG Chain (e.g., PEG2-PEG8)
Longer PEG Chain (e.g., PEG12-PEG24)
Rationale
Hydrophilicity & Aggregation
Moderate improvement
Significant improvement
Longer PEG chains provide a better "hydration shell," mitigating aggregation of hydrophobic payloads and enabling higher drug-to-antibody ratios (DARs).
In Vitro Cytotoxicity
Generally higher
Can be lower
Longer PEG chains may cause steric hindrance, potentially reducing the binding affinity of the antibody or access of the payload to its target.
Pharmacokinetics (Half-life)
Shorter half-life
Longer half-life
The increased hydrodynamic radius of the conjugate with a longer PEG chain reduces renal clearance.
In Vivo Efficacy
May be lower
Often higher
Improved pharmacokinetics and tumor accumulation due to the enhanced permeability and retention (EPR) effect can lead to better overall efficacy, sometimes outweighing a decrease in in vitro potency.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of PEGylated bioconjugates. The following are representative protocols for key experimental procedures.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) and On-Resin PEGylation with Fmoc-NH-PEG5-CH2COOH
This protocol describes the synthesis of a peptide on a solid support followed by the attachment of the Fmoc-NH-PEG5-CH2COOH linker.
Resin Swelling: Swell the Rink amide resin in DMF for 1 hour in a reaction vessel.
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid, HBTU, and DIPEA in DMF and add to the resin. Agitate for 2 hours. Wash the resin with DMF.
Peptide Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
Linker Conjugation:
After the final amino acid coupling and Fmoc deprotection, activate the Fmoc-NH-PEG5-CH2COOH linker by dissolving it with HBTU and DIPEA in DMF.
Add the activated linker solution to the peptide-resin and agitate for 2-4 hours.
Final Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the PEG linker, exposing the terminal amine. Wash thoroughly.
Cleavage and Purification: Cleave the PEGylated peptide from the resin using a TFA cleavage cocktail for 2-3 hours. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Antibody Conjugation with a Maleimide-PEG Linker
This protocol outlines the conjugation of a thiol-reactive Maleimide-PEG linker to a monoclonal antibody (mAb).
Materials:
Monoclonal antibody in phosphate-buffered saline (PBS)
Tris(2-carboxyethyl)phosphine (TCEP)
Maleimide-PEG-Payload conjugate
PBS, pH 6.5-7.5
Size-exclusion chromatography (SEC) column
Procedure:
Antibody Reduction: Incubate the mAb with a 10-fold molar excess of TCEP at 37°C for 1-2 hours to reduce interchain disulfide bonds and generate free thiol groups.
Buffer Exchange: Remove excess TCEP by buffer exchange into PBS (pH 6.5-7.5) using a desalting column.
Conjugation: Immediately add the Maleimide-PEG-Payload to the reduced mAb at a desired molar ratio (e.g., 5:1 linker to mAb). Incubate at room temperature for 1-2 hours or at 4°C overnight.
Quenching: Quench any unreacted maleimide groups by adding an excess of a small molecule thiol like N-acetylcysteine.
Purification: Purify the resulting ADC from unreacted linker and payload using a size-exclusion chromatography (SEC) column.
Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy. Assess purity and aggregation by SEC.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key concepts in the application of PEG linkers.
Caption: Workflow for Solid-Phase Peptide Synthesis and On-Resin PEGylation.
Caption: Mechanism of Action for a Targeted Antibody-Drug Conjugate.
Caption: Inhibition of the VEGF Signaling Pathway by a PEGylated Peptide.
Conclusion
The selection of an appropriate PEG linker is a multifaceted decision that requires careful consideration of the conjugation chemistry, linker length, and the specific properties of the biomolecule and payload. Fmoc-NH-PEG5-CH2COOH is a valuable tool, particularly in the context of solid-phase peptide synthesis, offering a stable amide linkage and enhanced hydrophilicity. However, for applications requiring site-specific conjugation to cysteine residues or bioorthogonal ligation, alternative chemistries such as maleimide or click chemistry linkers may be more suitable.
Ultimately, the optimal linker must be determined empirically. The experimental protocols and comparative data presented in this guide provide a framework for researchers, scientists, and drug development professionals to make informed decisions in the design and synthesis of next-generation bioconjugates with improved therapeutic indices.
A Comparative Guide to Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic pay...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, profoundly influencing the therapeutic index by dictating the stability of the conjugate in circulation and the mechanism of payload release. This guide provides an objective, data-driven comparison of these two predominant linker strategies to inform rational ADC development.
Mechanisms of Action: A Tale of Two Release Strategies
The fundamental distinction between cleavable and non-cleavable linkers lies in their payload release mechanisms. Cleavable linkers are designed to be selectively broken down in the tumor microenvironment or within the cancer cell, whereas non-cleavable linkers rely on the degradation of the antibody backbone itself to liberate the cytotoxic agent.
Cleavable linkers exploit the unique physiological conditions of tumor tissues, such as altered pH, higher concentrations of certain enzymes, or a more reductive environment, to trigger payload release. This strategy can lead to a "bystander effect," where the released, membrane-permeable payload can kill adjacent antigen-negative tumor cells, which is particularly advantageous in heterogeneous tumors.
There are three main classes of cleavable linkers:
Protease-Sensitive Linkers: These linkers, most notably those containing a valine-citrulline (VC) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.
pH-Sensitive Linkers: Hydrazone linkers are a key example, designed to be stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).
Glutathione-Sensitive Linkers: These linkers incorporate a disulfide bond that is readily cleaved by the high intracellular concentrations of glutathione (B108866) in tumor cells.
Validation
A Researcher's Guide to Mass Spectrometry for PEGylated Peptide Characterization
For researchers, scientists, and drug development professionals navigating the complexities of PEGylated peptide analysis, this guide offers an objective comparison of mass spectrometry-based techniques. It provides supp...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals navigating the complexities of PEGylated peptide analysis, this guide offers an objective comparison of mass spectrometry-based techniques. It provides supporting data, detailed experimental protocols, and visual workflows to aid in methodological selection and implementation.
The covalent attachment of polyethylene (B3416737) glycol (PEG) to peptides, or PEGylation, is a widely employed strategy to enhance their therapeutic properties, including increased stability, prolonged circulation half-life, and reduced immunogenicity.[1][2][3][4] However, the inherent heterogeneity of PEG polymers, both in terms of chain length and the potential for multiple PEGylation sites, presents significant analytical challenges for comprehensive characterization.[5] Mass spectrometry (MS) has emerged as an indispensable tool for elucidating the complex structures of these bioconjugates. This guide compares the leading MS methodologies for PEGylated peptide characterization, providing insights into their principles, advantages, and limitations.
Comparing the Arsenal: MS Techniques for PEGylated Peptide Analysis
The choice of an appropriate mass spectrometry technique is paramount for the successful characterization of PEGylated peptides. The most commonly employed methods include Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), Electrospray Ionization (ESI-MS), and tandem mass spectrometry (MS/MS). Each technique offers distinct advantages for specific analytical goals, from determining the average molecular weight and degree of PEGylation to identifying the precise sites of PEG attachment.
Technique
Primary Application
Advantages
Limitations
MALDI-TOF MS
Average molecular weight determination, degree of PEGylation, heterogeneity assessment.
High mass range, tolerant to some impurities, provides rapid analysis, good for qualitative overview.
Primarily provides singly charged ions which can be a limitation for high mass molecules, can be less accurate for quantitative analysis compared to ESI-MS.
ESI-MS
Accurate mass measurement, quantitative analysis, coupling with liquid chromatography (LC) for separation of complex mixtures.
Produces multiply charged ions allowing analysis of high mass molecules on instruments with a lower m/z range, readily coupled to LC, offers automated workflow and reduced sample preparation time.
Susceptible to ion suppression, complex spectra due to multiple charge states and PEG polydispersity can be challenging to interpret.
Tandem MS (MS/MS)
PEGylation site identification, peptide sequencing, structural elucidation of degradation products.
Provides detailed structural information through fragmentation analysis (CID, HCD, ETD, ISD).
Fragmentation of large PEGylated peptides can be complex, requiring specialized techniques like in-source fragmentation.
LC-MS
Separation and analysis of complex mixtures of PEGylated peptides and their degradation products.
Combines the separation power of LC with the detection capabilities of MS, enabling detailed characterization of individual components in a mixture.
Requires careful method development for optimal separation of heterogeneous PEGylated species.
Deciphering the Data: Experimental Protocols
Detailed and robust experimental protocols are critical for obtaining high-quality, reproducible data in the analysis of PEGylated peptides. Below are representative protocols for sample preparation and analysis using key mass spectrometry techniques.
Sample Preparation for Mass Spectrometry
Proper sample preparation is crucial to avoid interference from salts, detergents, and other stabilizers that can suppress the analyte signal.
Objective: To prepare a PEGylated peptide sample for MS analysis by removing interfering substances.
Protocol:
Buffer Exchange: If the sample contains non-volatile salts (e.g., NaCl, K2HPO4) or organic buffers (e.g., TRIS, MOPS), perform a buffer exchange into a volatile buffer such as 10-100 mM ammonium (B1175870) bicarbonate or ammonium acetate. This can be achieved using spin filters with an appropriate molecular weight cutoff (MWCO).
Solvent Composition: For direct infusion ESI-MS, dissolve the sample in a solution of 50% water, 50% organic solvent (typically acetonitrile (B52724) or methanol), and 0.1% organic acid (formic acid or acetic acid are preferred over trifluoroacetic acid (TFA) for low-concentration samples to avoid ion pairing).
Avoidance of Stabilizers and Detergents: Ensure that the sample is free from stabilizers like glycerol (B35011) and PEG (unless it is the analyte of interest) and detergents (e.g., SDS, Triton X-100), as these can dominate the mass spectrum.
MALDI-TOF MS Analysis of PEGylated Peptides
Objective: To determine the average molecular weight and heterogeneity of a PEGylated peptide.
Protocol:
Matrix Selection: A common matrix for peptides is α-cyano-4-hydroxycinnamic acid (CHCA).
Sample-Matrix Preparation: Mix the PEGylated peptide solution with the matrix solution. For PEGylated materials, the addition of a cation source like NaCl can be beneficial.
Spotting: Spot the mixture onto the MALDI target plate and allow it to dry completely, forming co-crystals of the sample and matrix.
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode. The resulting spectrum will show a distribution of peaks, with each peak corresponding to a different number of ethylene (B1197577) glycol units, reflecting the polydispersity of the PEG chain.
LC-ESI-MS Analysis of PEGylated Peptides
Objective: To separate and identify the components of a complex PEGylated peptide mixture and obtain accurate mass measurements.
Protocol:
Chromatography: Use a reversed-phase high-performance liquid chromatography (HPLC) system coupled to the ESI-MS. A C4 or C8 column is often suitable for peptides.
Mobile Phases: Use a gradient of water and acetonitrile, both containing 0.1% formic acid, for elution.
Charge Stripping (Optional but Recommended): To simplify the complex ESI mass spectra of PEGylated peptides, a charge stripping agent like triethylamine (B128534) (TEA) can be introduced post-column. This reduces the number of charge states and consolidates the signal into fewer, more intense peaks, aiding in data interpretation.
MS Analysis: Acquire data on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements.
Data Deconvolution: Use deconvolution software to process the multiply charged spectra and determine the neutral mass of the intact PEGylated peptides.
Tandem MS (MS/MS) for PEGylation Site Identification
Objective: To determine the specific amino acid residue(s) to which the PEG moiety is attached.
Protocol:
Precursor Ion Selection: Isolate the precursor ion of the PEGylated peptide of interest in the first stage of the mass spectrometer.
Fragmentation: Subject the isolated precursor ion to fragmentation using techniques such as:
Collision-Induced Dissociation (CID): This is a common fragmentation method, but for large PEGylated peptides, the PEG chain can dominate the fragmentation pattern.
In-Source Fragmentation (ISF): By increasing the cone voltage in the ESI source, fragmentation can be induced, often leading to cleavage of the PEG chain while leaving a small PEG remnant attached to the peptide. The resulting smaller, PEGylated peptide fragment can then be subjected to a second round of fragmentation (CID MS/MS) to determine the attachment site.
MALDI In-Source Decay (ISD): This technique, performed on a MALDI-TOF/TOF instrument, can generate fragment ions along the peptide backbone, and the series of fragment ions will be truncated at the site of PEGylation, thus revealing the attachment site.
Fragment Ion Analysis: Analyze the resulting fragment ions to identify the b- and y-ion series of the peptide backbone. The gap in this series or a mass shift corresponding to the PEGylated amino acid will indicate the site of modification.
Visualizing the Workflow
Understanding the experimental process is enhanced through clear visual representations. The following diagrams, generated using the DOT language, illustrate key workflows in the characterization of PEGylated peptides.
Caption: General workflow for PEGylated peptide characterization.
Caption: In-source fragmentation workflow for site identification.
A Researcher's Guide to Determining Drug-to- Antibody Ratio (DAR) in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs). The DAR, which sig...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs). The DAR, which signifies the average number of drug molecules conjugated to a single antibody, profoundly influences the efficacy, safety, and pharmacokinetic profile of the ADC. This guide provides an objective comparison of the principal analytical methods used for DAR determination, complete with supporting data, detailed experimental protocols, and workflow visualizations to aid in method selection and implementation.
Comparative Analysis of DAR Determination Methods
The selection of an appropriate method for DAR determination is contingent on several factors, including the stage of drug development, the physicochemical properties of the ADC, and the level of analytical detail required. The four primary techniques employed are Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
Quantitative Data Summary
Parameter
UV/Vis Spectroscopy
Hydrophobic Interaction Chromatography (HIC)
Reversed-Phase HPLC (RP-HPLC)
Mass Spectrometry (MS)
Information Provided
Average DAR
Average DAR, drug-load distribution, unconjugated antibody
Average DAR, drug-load distribution on light and heavy chains
Precise molecular weight of ADC species, average DAR, drug-load distribution, identification of positional isomers
Typical Accuracy
Moderate
High
High
Very High
Typical Precision
Good
Excellent
Excellent
Excellent
Analysis Time
Rapid (~5-10 min)
Moderate (~20-40 min)
Moderate (~20-40 min)
Moderate to Long (~30-60 min)
Sample Consumption
Low
Low to Moderate
Low to Moderate
Low
Sample State
Intact
Intact (non-denaturing)
Reduced (denaturing)
Intact (native) or Reduced (denaturing)
MS Compatibility
No
Limited (requires MS-compatible salts)
Yes
Direct
Key Advantage
Simple, rapid, and requires basic instrumentation
Resolves different drug-loaded species under native conditions
High resolution for reduced ADC fragments
Provides the most detailed and accurate structural information
Key Limitation
Only provides an average DAR; susceptible to interference from other chromophores
May not resolve all positional isomers; traditional buffers are not MS-friendly
Denaturing conditions may not be suitable for all ADCs
Requires sophisticated instrumentation and complex data analysis
In-Depth Look at Each Method
Ultraviolet-Visible (UV/Vis) Spectroscopy
UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC.[1][2] This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[] By measuring the absorbance of the ADC at two different wavelengths—one where the antibody primarily absorbs (typically 280 nm) and another at the maximum absorbance of the drug—the concentrations of the antibody and the drug can be determined, and the average DAR can be calculated.[][4]
Determine Extinction Coefficients:
Accurately measure the molar extinction coefficient of the unconjugated antibody at 280 nm (ε_Ab,280_).
Determine the molar extinction coefficients of the free drug at 280 nm (ε_Drug,280_) and at its wavelength of maximum absorbance (ε_Drug,λmax_).[5]
Sample Preparation:
Prepare the ADC sample in a suitable buffer that does not interfere with the absorbance readings.
Spectrophotometer Measurement:
Measure the absorbance of the ADC sample at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).[]
DAR Calculation:
The concentrations of the antibody (C_Ab_) and the drug (C_Drug_) are calculated using the following simultaneous equations derived from the Beer-Lambert law:
The average DAR is then calculated as the molar ratio of the drug to the antibody:
DAR = C_Drug_ / C_Ab_[]
UV/Vis Spectroscopy Workflow
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for separating ADC species based on their hydrophobicity.[6] The addition of hydrophobic drug-linker moieties to the antibody increases its overall hydrophobicity. HIC separates the unconjugated antibody (least hydrophobic) from the various drug-loaded species.[7] The weighted average DAR and the distribution of different DAR species can be determined from the resulting chromatogram.[8] HIC is particularly advantageous as it is a non-denaturing technique, allowing for the analysis of intact ADCs.[9][10]
Sample Preparation:
Dilute the ADC sample to a suitable concentration (e.g., 1-2 mg/mL) in the HIC mobile phase A (high salt buffer).[11]
Chromatographic Conditions:
Column: A HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).[7]
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0).[1]
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with or without a small percentage of organic modifier like isopropanol).[1]
Gradient: A linear gradient from high salt to low salt to elute the ADC species in order of increasing hydrophobicity.
RP-HPLC is a high-resolution chromatographic technique commonly used for the analysis of reduced ADCs.[12] In this method, the interchain disulfide bonds of the ADC are cleaved using a reducing agent, resulting in the separation of the light chains and heavy chains.[13] The conjugation of drugs to these chains increases their hydrophobicity, allowing for their separation on a reversed-phase column.[12] The weighted average DAR can be calculated from the relative peak areas of the unconjugated and conjugated light and heavy chains.[14]
Identify and integrate the peaks for the unconjugated light chain (L0), conjugated light chain(s) (L1, etc.), unconjugated heavy chain (H0), and conjugated heavy chain(s) (H1, H2, H3, etc.).
Calculate the weighted average DAR using the following formula for a typical IgG1 ADC:
DAR = 2 * [ (Σ % Peak Area_LCi_ * i) + (Σ % Peak Area_HCj_ * j) ] / 100, where i is the number of drugs on the light chain and j is the number of drugs on the heavy chain.[1][14]
RP-HPLC Workflow for Reduced ADC
Mass Spectrometry (MS)
Mass spectrometry is the most powerful and accurate technique for the characterization of ADCs.[16] It provides direct measurement of the molecular weights of the intact ADC and its subunits, allowing for unambiguous determination of the DAR and the distribution of drug-loaded species.[11] Native MS, often coupled with size-exclusion chromatography (SEC), allows for the analysis of intact, non-covalently assembled ADCs.[17][18] Alternatively, LC-MS analysis of reduced ADCs provides detailed information on the drug distribution on the light and heavy chains.
Sample Preparation:
If necessary, perform buffer exchange into a volatile, MS-friendly buffer such as ammonium acetate. This can be done offline or online using SEC.[17]
For complex spectra, enzymatic deglycosylation using PNGase F can simplify the data.[17]
Chromatographic Conditions (SEC-MS):
Column: A size-exclusion column suitable for monoclonal antibodies.[18]
Mobile Phase: A volatile buffer such as 100-400 mM ammonium acetate.[17]
Flow Rate: A flow rate compatible with the mass spectrometer's ion source.
Mass Spectrometry Conditions:
Ion Source: Electrospray ionization (ESI) operated under "native" or non-denaturing conditions (gentle source conditions to preserve non-covalent interactions).
Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument is required to resolve the different drug-loaded species.
Data Analysis:
Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum, which shows the molecular weights of the different ADC species.
Identify the peaks corresponding to the unconjugated antibody and the various drug-loaded forms.
Calculate the average DAR by a weighted average of the relative abundance of each species observed in the deconvoluted spectrum.[11]
Native Mass Spectrometry Workflow
Conclusion
The determination of the drug-to-antibody ratio is a cornerstone of ADC characterization. Each of the described methods offers a unique set of advantages and limitations. UV/Vis spectroscopy provides a rapid assessment of the average DAR, making it suitable for initial screenings. HIC is the industry standard for analyzing drug-load distribution under native conditions, particularly for cysteine-linked ADCs.[19] RP-HPLC offers high-resolution separation of reduced ADC subunits, providing valuable information on drug distribution between the light and heavy chains. Finally, mass spectrometry stands as the most definitive method, offering unparalleled accuracy and detail in the characterization of these complex biotherapeutics.[20] The choice of method, or a combination thereof, will depend on the specific analytical needs throughout the lifecycle of ADC development.
Beyond PEG: A Comparative Guide to Alternative Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals The landscape of bioconjugation is rapidly evolving, moving beyond the traditional reliance on linear polyethylene (B3416737) glycol (PEG) linkers like Fmoc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The landscape of bioconjugation is rapidly evolving, moving beyond the traditional reliance on linear polyethylene (B3416737) glycol (PEG) linkers like Fmoc-NH-PEG5-CH2COOH. While PEG has been instrumental in improving the pharmacokinetic profiles of biotherapeutics, concerns regarding potential immunogenicity and non-biodegradability have spurred the development of innovative alternatives.[1] This guide provides an objective comparison of these emerging linker technologies, supported by experimental data, to empower researchers in selecting the optimal linker for their next-generation bioconjugates, including antibody-drug conjugates (ADCs).
Executive Summary
The choice of linker is a critical determinant of a bioconjugate's efficacy, stability, and safety profile. An ideal linker must be stable in circulation to prevent premature payload release, yet facilitate efficient delivery and release of the payload at the target site.[2] This guide explores three main categories of alternatives to traditional linear PEG linkers:
Advanced PEG Architectures: Branched and multi-arm PEG linkers offer altered pharmacokinetic properties compared to their linear counterparts.
PEG Alternatives: Biodegradable and potentially less immunogenic polymers like polysarcosine (pSar) are showing great promise.
Functional Peptide Linkers: These offer tunable properties and include widely used cleavable sequences for controlled drug release.
This comparison will delve into key performance metrics such as plasma stability, in vitro cytotoxicity, and in vivo efficacy, providing a data-driven framework for linker selection.
Comparative Data of Linker Performance
The selection of a linker technology directly impacts the physicochemical and pharmacological properties of a bioconjugate. The following tables summarize key quantitative data comparing the performance of different linker types.
Table 1: Comparison of Hydrophilic Linker Architectures on ADC Pharmacokinetics
Table 2: Head-to-Head Comparison of Polysarcosine (pSar) vs. PEG Linkers for Interferon Conjugates
Parameter
PEG-Interferon
pSar-Interferon
Reference
In Vitro Antiproliferative Activity
Standard
Slightly more potent
Tumor Accumulation (in vivo)
Standard
Higher
Immunogenicity (Anti-Interferon Antibodies)
Standard
Considerably less
Table 3: In Vitro and In Vivo Efficacy of Different Cleavable Linker Technologies in ADCs
Linker Type
ADC Model
Cell Line
In Vitro Cytotoxicity (IC50)
In Vivo Efficacy (Tumor Growth Inhibition)
Reference
Valine-Citrulline (vc)
Trastuzumab-MMAE
NCI-N87 (HER2+)
10.1 ng/mL
Standard
Valine-Glucoserine (mavg)
Trastuzumab-MMAU
NCI-N87 (HER2+)
3.2 ng/mL
Superior to vc-MMAE
Sulfatase-cleavable
Trastuzumab-MMAE
HER2+ cells
61 pM
High plasma stability (>7 days)
Valine-Alanine (va)
Trastuzumab-MMAE
HER2+ cells
92 pM
Hydrolyzed within 1h in mouse plasma
Exo-linker (novel cleavable)
Trastuzumab-Exatecan
NCI-N87 Xenograft
Not specified
Superior DAR retention over 7 days vs. T-DXd
Table 4: Comparison of Cleavable vs. Non-Cleavable Linkers
Feature
Cleavable Linkers (e.g., Val-Cit, Hydrazone)
Non-Cleavable Linkers (e.g., Thioether)
Reference
Release Mechanism
Enzymatic, pH, or reductive cleavage
Proteolytic degradation of the antibody
Plasma Stability
Generally lower, risk of premature release
Generally higher
Bystander Effect
Possible, released payload can kill neighboring cells
Limited, payload released intracellularly
Systemic Toxicity
Potentially higher due to premature release
Potentially lower
Approved ADCs
Adcetris® (Val-Cit)
Kadcyla® (Thioether)
Signaling Pathways and Experimental Workflows
To understand the context of linker performance, it is crucial to visualize the mechanism of action of ADCs and the workflows of key evaluation assays.
Caption: Generalized mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: A typical experimental workflow for the development and evaluation of ADCs with different linkers.
Detailed Experimental Protocols
Reproducible and robust experimental data are the cornerstone of linker evaluation. The following are detailed methodologies for key experiments cited in this guide.
Protocol 1: Conjugation of Fmoc-NH-PEG5-CH2COOH to an Antibody
This protocol describes a general method for conjugating a carboxylated PEG linker to lysine (B10760008) residues of a monoclonal antibody.
Materials:
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).
Fmoc-NH-PEG5-CH2COOH.
N-hydroxysuccinimide (NHS) or N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS).
Anhydrous Dimethylformamide (DMF).
Quenching solution (e.g., 1 M Tris buffer, pH 8.0).
Purification system (e.g., Size Exclusion Chromatography - SEC).
Procedure:
Activation of Carboxylic Acid: Dissolve Fmoc-NH-PEG5-CH2COOH, NHS, and DCC in anhydrous DMF. The molar ratio should be approximately 1:1.2:1.2 (Linker:NHS:DCC). Stir the reaction at room temperature for 1-2 hours to form the NHS ester.
Antibody Preparation: Exchange the antibody into a conjugation-compatible buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 5-10 mg/mL.
Conjugation Reaction: Add the activated linker solution dropwise to the antibody solution with gentle stirring. The molar excess of the linker over the antibody will determine the drug-to-antibody ratio (DAR) and should be optimized (typically a 5-10 fold molar excess).
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight.
Quenching: Add the quenching solution to stop the reaction by consuming any unreacted NHS esters.
Purification: Purify the resulting ADC from unconjugated linker and other reagents using SEC.
Characterization: Determine the protein concentration (e.g., by A280 measurement) and the average DAR using techniques like Hydrophobic Interaction Chromatography (HIC) or LC-MS.
Protocol 2: In Vitro Plasma Stability Assay by LC-MS
This assay evaluates the stability of the ADC in plasma by measuring the amount of released payload over time.
Materials:
ADC of interest.
Human or mouse plasma.
Incubator at 37°C.
Acetonitrile (ACN) with 0.1% formic acid.
LC-MS/MS system.
Protease inhibitor cocktail (optional, for cleavable linkers).
Procedure:
Incubation: Incubate the ADC in plasma at a concentration of approximately 100 µg/mL at 37°C.
Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma-ADC mixture.
Protein Precipitation: To each aliquot, add 3 volumes of cold ACN with 0.1% formic acid to precipitate the plasma proteins and release the payload from any non-covalent binding.
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
Supernatant Analysis: Transfer the supernatant to a new tube and analyze by LC-MS/MS to quantify the amount of released payload.
Data Analysis: Generate a standard curve of the free payload in plasma to quantify its concentration in the experimental samples. Express the amount of released payload as a percentage of the total initial payload on the ADC.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
Antigen-positive and antigen-negative cancer cell lines.
Complete cell culture medium.
ADC and unconjugated antibody (as a control).
MTT solution (5 mg/mL in PBS).
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
96-well plates.
Microplate reader.
Procedure:
Cell Seeding: Seed the cells in 96-well plates at an optimized density and allow them to adhere overnight.
ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in complete medium. Add the diluted conjugates to the cells.
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize MTT into formazan (B1609692) crystals.
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
This study evaluates the anti-tumor activity of the ADC in a living organism.
Materials:
Immunodeficient mice (e.g., nude or SCID).
Human tumor cell line (e.g., HER2-positive NCI-N87 for a Trastuzumab-based ADC).
ADC, unconjugated antibody, and vehicle control.
Calipers for tumor measurement.
Procedure:
Tumor Implantation: Subcutaneously implant the tumor cells into the flank of the mice.
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
Randomization: Randomize the mice into treatment groups (vehicle control, unconjugated antibody, and ADC at various doses).
Dosing: Administer the treatments intravenously.
Tumor Monitoring: Measure the tumor volume with calipers at regular intervals (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.
Data Analysis: Plot the average tumor volume over time for each group. Calculate the percentage of tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control group.
Conclusion
The field of bioconjugation is moving beyond the one-size-fits-all approach of using simple linear PEG linkers. The choice of linker is a critical design feature that can be tailored to the specific payload, target, and desired therapeutic outcome. Advanced PEG architectures, biodegradable polymers like polysarcosine, and sophisticated cleavable peptide linkers offer compelling advantages in terms of stability, efficacy, and safety. The experimental data and protocols presented in this guide provide a framework for the rational selection and evaluation of linker technologies, ultimately paving the way for the development of more effective and safer biotherapeutics.
Assessing the Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The design of Proteolysis Targeting Chimeras (PROTACs) is a nuanced process where the linker, the component connecting the target protein ligand and the E3...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) is a nuanced process where the linker, the component connecting the target protein ligand and the E3 ligase recruiter, is a critical determinant of the molecule's efficacy. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely used due to their hydrophilicity, biocompatibility, and synthetically tunable length.[1][2] This guide provides an objective comparison of how PEG linker length influences PROTAC performance, supported by experimental data and detailed methodologies.
The linker is not merely a spacer; its length and flexibility are paramount for the formation of a stable and productive ternary complex, which comprises the target protein, the PROTAC, and an E3 ubiquitin ligase.[3][4][] This complex is the essential precursor to the ubiquitination and subsequent proteasomal degradation of the target protein.[6][7] An optimal linker length facilitates the correct spatial orientation and proximity between the target protein and the E3 ligase.[8][9] If a linker is too short, it can cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may form a non-productive complex where the E3 ligase cannot efficiently ubiquitinate the target protein.[10]
Data Presentation: Linker Length vs. Efficacy
Systematic studies have revealed that varying the PEG linker length can profoundly affect a PROTAC's degradation potency (DC50) and its maximal degradation level (Dmax). The optimal length is highly dependent on the specific target protein and E3 ligase pair.
Target Protein
E3 Ligase
Linker Type
Linker Length (atoms)
Key Finding
Reference(s)
Estrogen Receptor α (ERα)
von Hippel-Lindau (VHL)
Alkyl/PEG
9, 12, 16, 19, 21
The 16-atom linker demonstrated optimal degradation efficacy. Shorter and longer linkers were less effective.
The following are detailed methodologies for key experiments cited in the assessment of PROTAC efficacy.
1. Western Blot for Protein Degradation Quantification
This is the gold standard for measuring protein levels in cells and is crucial for determining PROTAC-induced degradation.[13][14]
Cell Culture and Treatment:
Seed cells (e.g., MCF7 for ERα, Malme-3M for CDK9) in appropriate culture plates and allow them to adhere overnight.[6][11]
Treat the cells with a serial dilution of the PROTACs (with varying linker lengths) for a predetermined time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).[1]
Cell Lysis and Protein Quantification:
After treatment, wash the cells with ice-cold PBS.
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
Centrifuge the lysates to pellet cell debris and collect the supernatant.
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
SDS-PAGE and Western Blotting:
Normalize the protein samples to equal concentrations and denature by boiling in Laemmli sample buffer.
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detection and Data Analysis:
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantify the band intensities using densitometry software.
Normalize the target protein band intensity to the corresponding loading control band intensity.
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[15]
2. Cell Viability (MTS) Assay
This assay assesses the cytotoxic effect of PROTACs, which can correlate with their ability to degrade a target essential for cell survival.[12]
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the PROTACs for a specified duration (e.g., 48 or 72 hours).[1][12]
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan (B1609692) product.
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
Data Analysis: Subtract the background absorbance from all readings. Plot the absorbance values against the PROTAC concentration and use a non-linear regression model to determine the IC50 value (concentration for 50% inhibition of cell viability).[1]
3. Ternary Complex Formation Assay (TR-FRET)
This biophysical assay provides direct evidence of the PROTAC's ability to induce the formation of the ternary complex.[15]
Reagent Preparation: Prepare a solution containing the purified target protein and the E3 ligase complex in an appropriate assay buffer.
PROTAC Titration: Add serial dilutions of the PROTAC to the protein mixture in a suitable microplate (e.g., 384-well).
Incubation: Incubate the plate to allow for the formation of the ternary complex.
Antibody Addition: Add donor (e.g., Europium-labeled) and acceptor (e.g., APC-labeled) antibodies that are specific to tags on the target protein and E3 ligase, respectively.
Incubation: Incubate to allow for antibody binding to the complex.
Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths.
Data Analysis: Calculate the TR-FRET ratio. An increased ratio indicates proximity between the donor and acceptor, confirming the formation of the ternary complex.
Proper Disposal of Fmoc-NH-PEG5-CH2COOH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a c...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Fmoc-NH-PEG5-CH2COOH, a non-hazardous but specialized chemical used in peptide synthesis and bioconjugation.
While Fmoc-NH-PEG5-CH2COOH is not classified as a hazardous substance, it is crucial to handle it with care and to follow established protocols for chemical waste. To the best of current knowledge, the specific hazards of this material have not been exhaustively investigated. Therefore, treating it as a chemical waste stream is a prudent measure.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the following safety measures:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.
Ventilation: Handle the chemical in a well-ventilated area to minimize the potential for inhalation of any dust particles.
Spill Management: In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in a designated chemical waste container. Do not flush spills down the drain.
Quantitative Data Summary
For quick reference, the key properties of Fmoc-NH-PEG5-CH2COOH are summarized in the table below.
Property
Value
Molecular Formula
C₂₈H₃₇NO₉
Molecular Weight
531.6 g/mol
CAS Number
882847-32-7
Appearance
Solid
Storage Temperature
4°C, desiccated and protected from light
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of unused or waste Fmoc-NH-PEG5-CH2COOH and materials contaminated with it.
1. Waste Segregation and Containerization:
Designated Waste Container: Use a dedicated, leak-proof container clearly labeled for non-hazardous chemical waste. The container should be made of a material compatible with the chemical.
Labeling: The label on the waste container must include:
The full chemical name: "Fmoc-NH-PEG5-CH2COOH"
The words "Non-Hazardous Chemical Waste for Incineration"
The date of accumulation
The name of the principal investigator or laboratory contact
Waste Collection:
Solid Waste: Carefully transfer any unused or waste solid Fmoc-NH-PEG5-CH2COOH into the designated waste container using a clean spatula. Avoid creating dust.
Contaminated Materials: Any materials that have come into contact with the chemical, such as weighing paper, gloves, and pipette tips, should also be placed in the same container.
Empty Product Vials: The original product vial, even if empty, should be disposed of as chemical waste by placing it in the designated container.
2. In-Lab Storage of Chemical Waste:
Secure Storage: Keep the waste container tightly sealed when not in use.
Designated Area: Store the container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from drains and incompatible materials.
3. Final Disposal Procedure:
Professional Disposal Service: Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations.[1] These regulations may vary by location, so it is essential to consult with your institution's EHS department for specific guidance.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for Fmoc-NH-PEG5-CH2COOH.
Caption: Disposal workflow for Fmoc-NH-PEG5-CH2COOH.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of Fmoc-NH-PEG5-CH2COOH, contributing to a secure and environmentally responsible research environment.